Rokitamycin
Description
Overview of Rokitamycin within the Macrolide Class of Antimicrobials
This compound is a semi-synthetic, 16-membered ring macrolide antibiotic. ontosight.aichemicalbook.comnih.gov It belongs to the second generation of macrolides and is synthesized from strains of Streptomyces kitasatoensis. mcmaster.cawikipedia.orgnih.gov As a member of the macrolide class, this compound's fundamental mechanism of action involves the inhibition of bacterial protein synthesis. ontosight.aipatsnap.com It achieves this by binding to the 50S subunit of the bacterial ribosome, which halts the elongation of the polypeptide chain. patsnap.compatsnap.comantibioticdb.com
Structurally, this compound is closely related to miokamycin and is derived from leucomycin (B7888351) A5. chemicalbook.comchemicalbook.ingoogle.com Its chemical modifications grant it distinct properties compared to the more common 14- and 15-membered macrolides, such as erythromycin (B1671065) and azithromycin (B1666446). nih.govmdpi.com Key characteristics that distinguish this compound include greater hydrophobicity, which facilitates better bacterial uptake, more cohesive binding to the ribosome, and a longer post-antibiotic effect (PAE). nih.gov These features contribute to its activity profile, which includes effectiveness against certain bacteria that have developed resistance to other macrolides. nih.gov
Historical Context and Evolution of this compound Research
This compound was first developed in Japan by Toyo Jozo (later acquired by Taisho Pharmaceutical Co., Ltd.). chemicalbook.compatsnap.comchemicalbook.in The initial preparation and synthesis were detailed in patents filed in 1979 and published in the early 1980s. drugfuture.com The synthesis involves the selective propionylation of Leucomycin A5, which is produced by a mutant strain of Streptomyces kitasatoensis. google.com Early research, extensively documented in a 1984 supplement of the journal Chemotherapy (Tokyo), focused on establishing its fundamental antibacterial activity, pharmacology, and metabolism. drugfuture.com
The evolution of this compound research has progressed from this foundational work to more specialized investigations. A significant area of study has been its efficacy against macrolide-resistant bacterial strains. nih.govnih.gov Researchers have demonstrated that this compound remains active against bacteria possessing inducible resistance mechanisms (via erm genes) or efflux pumps (via mef genes), which can render 14- and 15-membered macrolides ineffective. nih.gov More recently, academic inquiry has expanded to include the development of novel drug delivery systems, such as dextrin-based nanohydrogels for prolonged topical delivery, aiming to enhance its therapeutic application for specific infections. mdpi.com Furthermore, its potential use has been explored beyond its traditional antibacterial role, with studies investigating its activity against parasites like Borrelia burgdorferi and the amoeba Naegleria fowleri. asm.orgkent.ac.uk
Structure
2D Structure
Propriétés
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWNRMSAPEJLS-MDWYKHENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023521 | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74014-51-0 | |
| Record name | Rokitamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74014-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rokitamycin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rokitamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROKITAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Studies of Rokitamycin Action
Elucidation of Molecular Targets in Susceptible Pathogens
Rokitamycin's antimicrobial activity stems from its targeted interference with the bacterial translational machinery, specifically the ribosome.
Ribosomal Subunit Binding and Protein Synthesis Inhibition
The fundamental action of this compound involves its direct interaction with the bacterial ribosome, a critical component for protein synthesis.
Binding to the 50S Ribosomal Subunit
This compound inhibits bacterial protein synthesis by binding specifically to the 50S ribosomal subunit of susceptible bacteria. patsnap.comantibioticdb.comnih.govoup.com This binding occurs at a specific target within the 23S ribosomal RNA (rRNA) molecule and involves various ribosomal proteins. oup.com Macrolides, as a class, typically interact with the nucleobase A2058 of the 23S rRNA, forming a hydrogen bond between the desosamine (B1220255) hydroxyl group of the antibiotic and the N1 atom of A2058. The binding is further stabilized by the tight packing of the hydrophobic face of the lactone ring against rRNA nucleotides 2611 and 2057. nih.gov this compound has been noted for its more cohesive ribosomal binding compared to some other macrolides. mdpi.com
Characterization of Bacteriostatic versus Bactericidal Activities
This compound primarily exhibits bacteriostatic activity, meaning it inhibits bacterial multiplication, allowing the host's immune system to clear the infection. patsnap.com However, its activity can vary depending on the specific bacterial strain and the nature of its ribosomal binding. For instance, this compound demonstrated bacteriostatic, but not bactericidal, activity against Staphylococcus aureus strain S704. jst.go.jp Research suggests that this compound's ability to cause bacteriostasis or cell death is dependent on whether it binds reversibly or cohesively to the ribosomes of a given bacterial strain. jst.go.jp
Despite its predominant bacteriostatic nature, this compound has shown bactericidal effects against certain bacterial species. It was found to be bactericidal for streptococci and staphylococci, but not for enterococci. nih.gov In studies involving Bacillus anthracis clinical isolates, this compound at concentrations of 4 × MIC (Minimum Inhibitory Concentration) and above, demonstrated bactericidal activity, though this effect was observed only after 24 hours of incubation, indicating a slow killing rate. oup.com
Table 1: Summary of this compound's Bacteriostatic and Bactericidal Activities
| Bacterial Strain/Group | Activity Type | Specific Observations | Reference |
| Staphylococcus aureus S704 | Bacteriostatic | No bactericidal activity observed. | jst.go.jp |
| Streptococci | Bactericidal | Effective at killing these bacteria. | nih.gov |
| Staphylococci | Bactericidal | Effective at killing these bacteria. | nih.gov |
| Enterococci | Not Bactericidal | No bactericidal activity observed. | nih.gov |
| Bacillus anthracis | Bactericidal (slow) | 3 log10 reduction in viable count after 24 hours at ≥4 × MIC. | oup.com |
Intracellular Accumulation and Targeting of Intracellular Pathogens
This compound possesses the advantageous property of penetrating human cells, which enables it to reach and target intracellular pathogens. patsnap.com Macrolides, as a class, are well-known for their high intracellular penetration capabilities and their tendency to accumulate within phagocytic cells, such as alveolar macrophages and neutrophils. nih.govresearchgate.netjst.go.jp This accumulation allows them to exert bioactivity against bacteria residing inside host cells. nih.govresearchgate.net
Studies using rabbit alveolar macrophages demonstrated that this compound is rapidly and massively accumulated within these cells, achieving intracellular concentrations approximately 120 times higher than extracellular concentrations. This uptake process was found to be temperature-dependent. jst.go.jp The significant intracellular accumulation of this compound suggests its potential effectiveness in treating infectious diseases caused by intracellular pathogens. jst.go.jp
Table 2: Intracellular Accumulation of this compound in Alveolar Macrophages
| Parameter | Value | Reference |
| Intracellular Concentration vs. Extracellular Concentration Ratio | ~120 times higher | jst.go.jp |
| Uptake Rate | Rapid and massive | jst.go.jp |
| Temperature Dependence | Uptake significantly reduced at 4°C compared to 37°C | jst.go.jp |
Post-Antibiotic Effect (PAE) Mechanisms and Significance
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that continues even after the antibiotic concentration has fallen below the Minimum Inhibitory Concentration (MIC) or has been completely removed from the environment. mdpi.comembopress.org this compound is recognized for exhibiting a prolonged PAE compared to other macrolides. mdpi.com
Antimicrobial Spectrum and in Vitro Efficacy Research
Activity against Gram-Positive Bacterial Species
Rokitamycin has demonstrated considerable in vitro activity against a variety of Gram-positive bacteria, including key respiratory and skin pathogens.
Streptococcus pneumoniae
This compound exhibits potent in vitro activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. Its efficacy is comparable to other macrolides, with studies indicating it can inhibit most isolates at concentrations ranging from less than 0.03 to 0.5 µg/mL. nih.govunimi.it In one study, the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for S. pneumoniae was reported as 0.12 µg/mL. oup.com
The activity of this compound is influenced by the mechanism of macrolide resistance present in the pneumococcal strain. For erythromycin-susceptible isolates, this compound demonstrates very low MICs, with MIC50 and MIC90 values typically between ≤0.06 and 0.5 mg/L. researchgate.netnih.gov However, for strains harboring the ermB gene, which confers resistance through ribosomal methylation, the MICs of this compound can vary widely, from 0.39 to over 100 mg/L. oup.com In a study of Japanese pneumococcal isolates carrying the ermB gene on the Tn1545 transposon, the MIC90 for this compound was 1 mg/L. nih.gov
| Strain Type | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|---|
| General Isolates | <0.03 - 0.5 | - | - | nih.govunimi.it |
| General Isolates | - | - | 0.12 | oup.com |
| Erythromycin-Susceptible | - | ≤0.06 - 0.5 | ≤0.06 - 0.5 | researchgate.netnih.gov |
| ermB positive | 0.39 - >100 | - | - | oup.com |
| ermB positive (on Tn1545) | - | - | 1 | nih.gov |
Staphylococcus aureus
Research identifies this compound as a particularly active macrolide against Staphylococcus aureus. nih.govunimi.it For methicillin-susceptible S. aureus (MSSA) and erythromycin-susceptible isolates, the MIC90 is reported to be 1 µg/mL or less. nih.govunimi.itoup.com In cases of erythromycin-resistant S. aureus, the activity of this compound can be reduced, with one study noting a MIC50 of 2 µg/mL, which was similar to that of a related compound. oup.com
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| General Isolates | - | 1 | nih.govunimi.it |
| Erythromycin-Susceptible | - | ≤1 | oup.com |
| Erythromycin-Resistant | 2 | - | oup.com |
Other Streptococci (e.g., Streptococcus pyogenes)
This compound's in vitro activity against Streptococcus pyogenes (Group A Streptococcus) is generally comparable to that of other macrolide antibiotics. nih.govunimi.it For erythromycin-susceptible strains and those exhibiting the M phenotype of resistance (efflux-mediated), this compound maintains good activity, with MIC50 and MIC90 values reported to be in the range of ≤0.06 to 0.5 mg/L. researchgate.netnih.gov A study focusing on S. pyogenes strains with the M phenotype determined a mean MIC of 0.5 µg/mL for this compound. oup.com This indicates that this compound can be effective against certain erythromycin-resistant phenotypes of S. pyogenes.
| Strain Type | Mean MIC (µg/mL) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|---|
| Erythromycin-Susceptible & M-phenotype | - | ≤0.06 - 0.5 | ≤0.06 - 0.5 | researchgate.netnih.gov |
| M-phenotype | 0.5 | - | - | oup.com |
Clostridium species and Peptostreptococci
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|
| Anaerobic Bacteria (Overall) | 0.5 | 16 | psu.edu |
Activity against Gram-Negative Bacterial Species
While the primary spectrum of this compound is against Gram-positive organisms, it also shows activity against certain Gram-negative cocci.
Moraxella catarrhalis
This compound has shown effective in vitro activity against Moraxella catarrhalis, a common cause of respiratory tract infections. Its potency is considered comparable to that of erythromycin (B1671065). nih.govunimi.it Multiple studies have consistently reported an MIC90 of 0.25 mg/L for this compound against isolates of M. catarrhalis. niph.go.jp Another study found that Moraxella species were inhibited by concentrations of ≤ 0.25 µg/mL. oup.com
| MIC90 (mg/L) | Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|
| 0.25 | - | niph.go.jp |
| - | ≤0.25 | oup.com |
Neisseria gonorrhoeae
Haemophilus influenzae (Comparative Studies)
The in vitro activity of this compound against Haemophilus influenzae has been evaluated in several comparative studies, which generally indicate that it is less potent than erythromycin and other macrolides like azithromycin (B1666446) against this organism. oup.comnih.govnih.gov A multicenter study reported that Haemophilus species were inhibited by this compound at concentrations of 0.5 to 0.65 µg/mL. nih.gov Another study also characterized this compound as being poorly active against Haemophilus. nih.gov In contrast, azithromycin is often cited as the most active macrolide against H. influenzae. nih.gov
**Table 1: Comparative in vitro activity of this compound and other macrolides against *Haemophilus influenzae***
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | 0.5 - 0.65 | - | - | nih.gov |
| Azithromycin | - | 1 | - | researchgate.net |
| Clarithromycin (B1669154) | - | 4 | - | researchgate.net |
| Erythromycin | - | 8 | - | researchgate.net |
| Josamycin (B1673084) | - | 16 | - | researchgate.net |
| Roxithromycin (B50055) | - | 32 | - | researchgate.net |
Note: Data presented is compiled from various studies and methodologies may differ.
Campylobacter species
This compound has demonstrated significant in vitro activity against Campylobacter species, particularly Campylobacter jejuni. In a study evaluating 147 strains of C. jejuni, the MIC90 of this compound was 1.56 µg/mL. nih.gov Another study involving 100 clinical isolates of C. jejuni found that this compound's antibacterial activity was comparable to erythromycin and clindamycin (B1669177). nih.gov A separate investigation reported a MIC50 of 0.39 µg/mL and a MIC90 of 0.78 µg/mL for this compound against C. jejuni. researchgate.net In comparative analyses, azithromycin and dirithromycin (B1670756) have been shown to be the most active compounds against C. jejuni. nih.gov
**Table 2: In vitro activity of this compound against *Campylobacter jejuni***
| Study | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Horiuchi et al., 1991 | 147 | - | 1.56 |
| Miyake et al., 1990 | 100 | - | - |
| Miyake et al. | - | 0.39 | 0.78 |
Note: MIC values can vary based on testing methodology and strain selection.
Activity against Atypical Bacterial Pathogens
This compound has also been evaluated for its efficacy against atypical bacteria, which are common causes of respiratory infections.
Mycoplasma pneumoniae
This compound has shown potent in vitro activity against Mycoplasma pneumoniae. In one study, this compound was found to be the most active among the tested macrolides against 50 strains of M. pneumoniae in L cells, with a MIC90 of 0.007 µg/mL. nih.govnih.gov This was notably lower than the MIC90 for erythromycin (0.03 µg/mL) and josamycin (0.03 µg/mL). nih.gov Another study reported the MICs of this compound that inhibited 75% of the tested strains to be 0.007µg/ml. jst.go.jp
Furthermore, this compound retains activity against macrolide-resistant M. pneumoniae strains. In isolates with the A2063G mutation in the 23S rRNA gene, which confers high-level resistance to 14- and 15-membered macrolides, this compound demonstrated effective MICs ranging from 0.064 to 1 µg/mL. asm.orgnih.gov Specifically, for strains with the A2063G transition, this compound had an effective MIC90 of 0.25 μg/ml. nih.gov
**Table 3: In vitro activity of this compound against *Mycoplasma pneumoniae***
| Study Condition | Number of Strains | MIC90 (µg/mL) |
|---|---|---|
| In L cells | 50 | 0.007 |
| Macrolide-resistant (A2063G) | - | 0.25 |
Note: The efficacy of this compound is particularly noteworthy against strains resistant to other macrolides.
Chlamydia pneumoniae
The in vitro activity of this compound has been assessed against Chlamydia pneumoniae. In a comparative study, telithromycin (B1682012) was found to be twice as active as roxithromycin, azithromycin, and erythromycin A, but less active than clarithromycin against 20 strains of C. pneumoniae. oup.com Macrolides, in general, exhibit excellent in vitro activity against atypical respiratory pathogens like C. pneumoniae. ersnet.org While specific MIC values for this compound against C. pneumoniae were not detailed in the provided search results, its classification as a macrolide suggests it would possess activity against this pathogen, a common target for this class of antibiotics. oup.comnih.gov
Borrelia burgdorferi
In vitro studies have confirmed the efficacy of this compound against Borrelia burgdorferi, the spirochete responsible for Lyme disease. nih.govnih.gov Research has shown that this compound is bactericidal against this pathogen, with the Minimum Bactericidal Concentration (MBC) being equal to its MIC50. nih.gov One study found that this compound had a lower MIC50 than the 14-membered macrolide, erythromycin. nih.gov Its activity was comparable to other newer macrolides like clarithromycin and azithromycin. nih.gov
Activity against Protozoan Parasites
This compound has demonstrated notable in vitro efficacy against Acanthamoeba castellanii, a protozoan parasite responsible for serious human infections. Research indicates that the drug's effect is both dose- and time-dependent, inhibiting the growth of the motile trophozoite form. nih.govnih.gov At concentrations equivalent to the minimal inhibitory concentration (MIC), this compound exhibits amoebistatic properties, meaning it inhibits the growth and replication of the trophozoites. nih.govmdpi.com However, at higher concentrations, it becomes amoebicidal, actively killing the trophozoites, and also demonstrates cysticidal activity, effectively killing the dormant, more resistant cyst forms. nih.govmdpi.com
Studies have explored the synergistic potential of this compound with other compounds. When combined with the phenothiazine (B1677639) compound chlorpromazine (B137089), this compound shows enhanced trophistatic, trophicidal, and cysticidal activities against A. castellanii. mdpi.comencyclopedia.pub This synergistic relationship suggests that combination therapy could be a valuable strategy. mdpi.comencyclopedia.pub Similarly, combining this compound with amphotericin B has been shown to increase the efficacy of both drugs. nih.govnih.gov
Furthermore, research has shown that low concentrations of this compound, both alone and in combination with chlorpromazine, can effectively block the cytopathic effect of A. castellanii trophozoites on human corneal cells in vitro. nih.govnih.gov This finding is particularly significant given the parasite's role in causing Acanthamoeba keratitis. The ability to inhibit excystment, the process of a cyst transforming back into a trophozoite, is crucial for treatment. Subinhibitory doses of this compound have been observed to cause partial excystment, while a combination with chlorpromazine can lead to complete inhibition of this process. researchgate.net
**Table 1: In Vitro Activity of this compound against *Acanthamoeba castellanii***
| Activity Type | Observation | Concentration | Reference |
|---|---|---|---|
| Trophostatic | Inhibits trophozoite growth | At MIC | nih.govmdpi.com |
| Trophocidal | Kills trophozoites | Higher than MIC | nih.govmdpi.com |
| Cysticidal | Kills cysts | Higher than MIC | nih.govmdpi.com |
| Synergistic Activity | Enhanced trophistatic, trophicidal, and cysticidal effects | In combination with Chlorpromazine | mdpi.comencyclopedia.pub |
| Inhibition of Cytopathic Effect | Blocks damage to human corneal cells | Low doses | nih.govnih.gov |
| Inhibition of Excystment | Partial inhibition alone, complete with Chlorpromazine | Subinhibitory doses | researchgate.net |
This compound has been identified as a potent agent against Naegleria fowleri, the causative agent of the fatal disease Primary Amebic Meningoencephalitis (PAM). mdpi.comwho.int In vitro studies have demonstrated its effectiveness in inhibiting the growth of N. fowleri trophozoites. who.int
One study reported that this compound completely inhibited the growth of the amoeba at a concentration of 6.25 µg/mL. mdpi.com This highlighted its superior in vitro amoebicidal activity compared to several other antibiotics like clarithromycin and erythromycin, which showed no amoebicidal effects in the same study. mdpi.com Another study confirmed a minimal inhibitory concentration (MIC) of 6.25 µg/mL for this compound against N. fowleri trophozoites after two days of treatment. nih.gov
The therapeutic potential of this compound has also been evaluated in animal models of PAM. In an experimental meningoencephalitis model in mice infected with N. fowleri, treatment with this compound resulted in a survival rate of 80% over one month. who.intnih.gov This was a significant improvement compared to untreated control mice and mice treated with roxithromycin (25% survival). who.intnih.gov These findings suggest that this compound is a promising candidate for the treatment of this devastating infection. nih.govnih.gov
**Table 2: Efficacy of this compound against *Naegleria fowleri***
| Study Type | Parameter | Result | Reference |
|---|---|---|---|
| In Vitro | Growth Inhibition | 100% inhibition at 6.25 µg/mL | mdpi.com |
| In Vitro | Minimal Inhibitory Concentration (MIC) | 6.25 µg/mL on Day 2 | nih.gov |
| In Vivo (Mouse Model) | Survival Rate | 80% over 1 month | who.intnih.gov |
| In Vivo (Mouse Model) | Mean Time to Death | 16.8 days (vs. 11.2 days for control) | nih.gov |
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations
The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. litfl.comlibretexts.org The Minimal Bactericidal Concentration (MBC) is the lowest concentration of that agent required to kill 99.9% of the initial bacterial inoculum. creative-diagnostics.comwikipedia.org The determination of these values is critical for assessing the potency of an antibiotic like this compound.
Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are crucial for ensuring the reproducibility and comparability of MIC and MBC data. qlaboratories.com The most common methods are broth dilution and agar (B569324) dilution. qlaboratories.com In the broth dilution method, serial dilutions of the antibiotic are prepared in a liquid growth medium. nelsonlabs.com These are then inoculated with a standardized suspension of the test microorganism. oup.com After incubation, the tubes or microplate wells are visually inspected for turbidity; the lowest concentration without visible growth is the MIC. nelsonlabs.comoup.com
To determine the MBC, an aliquot from the clear tubes (at and above the MIC) is subcultured onto an antibiotic-free agar medium. bmglabtech.commicrochemlab.com After further incubation, the concentration of the antibiotic that results in a 99.9% reduction in colony-forming units (CFU) compared to the original inoculum is identified as the MBC. wikipedia.orgmicrochemlab.com It is generally considered that an antimicrobial agent is bactericidal if the MBC is no more than four times the MIC. wikipedia.orgmicrobe-investigations.com
Several factors can influence the outcome of MIC/MBC assays, including the preparation of the inoculum, the incubation time and temperature, and the composition of the growth medium. litfl.commicrochemlab.com For example, prolonged incubation can sometimes lead to an apparent increase in the MIC. litfl.com Therefore, strict adherence to standardized protocols is essential for accurate and reliable results. qlaboratories.com
The in vitro activity of this compound has been extensively compared to that of other macrolide antibiotics against a wide range of bacterial pathogens. These studies help to position this compound within the broader class of macrolides.
Against strains of Mycoplasma pneumoniae, this compound was found to be the most active among the tested macrolides, with a MIC90 (the concentration required to inhibit 90% of isolates) of 0.007 µg/mL. nih.gov This was lower than the MIC90 values for erythromycin (0.03 µg/mL) and josamycin (0.03 µg/mL). nih.gov
In studies against Gram-positive cocci, this compound demonstrated activity comparable to other macrolides against streptococci and Streptococcus pneumoniae, inhibiting most strains at concentrations from <0.03 to 0.5 µg/mL. nih.gov Notably, it was the most active macrolide against Staphylococcus aureus, with a MIC90 of 1 µg/mL. nih.gov Against macrolide-resistant staphylococci and streptococci with inducible resistance, this compound retained inhibitory activity, though constitutively resistant strains were also resistant to this compound. nih.gov
When tested against enteritis-causing bacteria, the MIC90 of this compound against Campylobacter jejuni was 1.56 µg/mL. nih.gov In a comparative study against Helicobacter pylori, the order of MIC activity was determined to be clarithromycin > amoxicillin (B794) > this compound > erythromycin. researchgate.net
Fewer isolates of Staphylococcus have shown strong resistance to 16-membered ring macrolides like this compound compared to 14-membered ring macrolides. nih.gov For example, cross-resistance between acetylmidecamycin and this compound in Staphylococcus isolates was 53.3%, which is lower than the cross-resistance observed among other 16-membered ring macrolides. nih.gov
Table 3: Comparative MIC90 Values of this compound and Other Macrolides
| Organism | This compound (µg/mL) | Erythromycin (µg/mL) | Josamycin (µg/mL) | Clarithromycin (µg/mL) | Reference |
|---|---|---|---|---|---|
| Mycoplasma pneumoniae | 0.007 | 0.03 | 0.03 | - | nih.gov |
| Staphylococcus aureus | 1 | >1 (not specified) | >1 (not specified) | >1 (not specified) | nih.gov |
| Campylobacter jejuni | 1.56 | >1.56 (not specified) | >1.56 (not specified) | - | nih.gov |
| Streptococcus pneumoniae | 0.5 | ~0.5 (comparable) | ~0.5 (comparable) | ~0.5 (comparable) | nih.gov |
Mechanisms of Antimicrobial Resistance to Rokitamycin
Elucidation of Resistance Phenotypes
Bacterial resistance to macrolides, lincosamides, and streptogramin B (MLS_B) can manifest as different phenotypes: constitutive MLS_B (cMLS_B), inducible MLS_B (iMLS_B), and the M phenotype. nih.govnih.govctdbase.org Rokitamycin demonstrates activity against strains that possess inducible erm genes or the mef(A) efflux gene. wikipedia.orgmitoproteome.org
Inducible erm (erythromycin ribosome methylase) genes encode enzymes that modify the ribosomal target site, specifically methylating an adenine (B156593) residue in the 23S rRNA. This methylation reduces the binding affinity of macrolides to the ribosome, conferring resistance. nih.govguidetopharmacology.org Common erm genes associated with macrolide resistance include erm(A), erm(B) (also known as erm(AM)), erm(C), and erm(TR). nih.govnih.govguidetopharmacology.orguni.lunih.gov The expression of inducible resistance mediated by erm genes often requires a longer incubation time in the presence of an inducing macrolide, such as erythromycin (B1671065) or azithromycin (B1666446), for resistance to become apparent.
This compound's susceptibility profile differs from that of 14- and 15-membered macrolides in strains expressing inducible erm genes. While 14- and 15-membered macrolides may induce resistance, 16-membered macrolides like this compound can remain active against such strains, or show resistance only after induction. wikipedia.orgmitoproteome.orgnih.gov For instance, in Streptococcus pneumoniae isolates with the cMLS phenotype (carrying the erm(AM) determinant), some strains initially susceptible or intermediately susceptible to this compound without induction became resistant after exposure to erythromycin, indicating an inducible macrolide-lincosamide-streptogramin (iMcLS) phenotype. nih.gov
The mef(A) gene, or its variant mef(E), encodes a macrolide efflux pump, which actively expels macrolide antibiotics from the bacterial cell. nih.govnih.govnih.gov This efflux mechanism leads to the "M phenotype" of resistance, characterized by resistance to 14- and 15-membered ring macrolides (like erythromycin and azithromycin) but continued susceptibility to 16-membered ring macrolides, lincosamides, and streptogramin B. mitoproteome.orgnih.govnih.gov The ability of this compound to remain effective against bacteria harboring mef genes highlights a key difference in its resistance profile compared to smaller macrolides. nih.gov
Constitutive MLS_B resistance occurs when erm genes are continuously expressed without the need for an inducing agent. nih.govctdbase.orgguidetopharmacology.orgnih.gov This constitutive expression can arise from genetic alterations such as deletions, duplications, insertions, or point mutations within the regulatory regions upstream of the erm gene. These mutations can make the ribosome binding site and the start codon for the methylase enzyme more accessible to ribosomes, leading to continuous production of the methylase. guidetopharmacology.orgnih.gov Strains exhibiting constitutive MLS_B resistance are typically resistant to all macrolides, lincosamides, and streptogramin B antibiotics, including this compound. nih.gov
Comparative Resistance Profiles with 14- and 15-Membered Ring Macrolides
Resistance to 16-membered macrolides like this compound cannot be reliably predicted based solely on known resistance to 14- or 15-membered macrolides such as erythromycin or clarithromycin (B1669154). wikipedia.orgmitoproteome.org This is due to the existence of Gram-positive coccal strains that are resistant to 14- and 15-membered ring macrolides but remain susceptible to 16-membered ring macrolides. wikipedia.orgmitoproteome.orgnih.govnih.gov
A study on erythromycin-resistant Streptococcus pneumoniae isolates demonstrated distinct susceptibility patterns. While strains with the M phenotype (efflux-mediated) showed homogeneous susceptibility to this compound, strains with the cMLS phenotype exhibited heterogeneous patterns. Some cMLS strains were resistant to this compound without induction, while others showed intermediate susceptibility that converted to resistance upon induction with erythromycin. nih.gov
The following table summarizes typical minimum inhibitory concentration (MIC) patterns for this compound and other macrolides against different resistance phenotypes in Streptococcus pneumoniae isolates:
| Phenotype | Resistance Mechanism | Erythromycin MIC (µg/ml) | Azithromycin MIC (µg/ml) | Josamycin (B1673084) MIC (µg/ml) | This compound MIC (µg/ml) |
| M | mef(E) efflux | ≥128 nih.gov | ≥128 nih.gov | ≤0.06 - 0.5 nih.gov | ≤0.06 - 0.5 nih.gov |
| cMLS | erm(AM) (constitutive) | ≥128 nih.gov | ≥128 nih.gov | 16 to >128 nih.gov | ≥4 nih.gov |
| iMcLS | erm(AM) (inducible) | ≥128 nih.gov | ≥128 nih.gov | 16 to >128 (after induction) nih.gov | 4 to >128 (after induction) nih.gov |
| iMLS | erm (inducible) | Resistant | Resistant | ≤1 (without induction) | ≤1 (without induction) |
| Constitutive | erm (constitutive) | Resistant | Resistant | Resistant | Resistant |
Note: MIC values are approximate ranges derived from various studies and may vary depending on the specific bacterial strain and experimental conditions. Inducible resistance typically requires pre-exposure to an inducing macrolide for full expression.
Mechanisms of Inactivation by Specific Pathogens (e.g., Nocardia species)
Pathogenic Nocardia species have been shown to inactivate macrolide antibiotics, including this compound, erythromycin, and midecamycin. nih.gov These bacteria exhibit species-specific drug resistance patterns, and the resistance often stems from the enzymatic modification and inactivation of the macrolides. nih.gov The inactivation mechanisms observed in Nocardia species can include phosphorylation, glycosylation, reduction, and deacylation, or a combination thereof. nih.gov
Phosphorylation is a significant mechanism of macrolide inactivation by pathogenic Nocardia species. nih.gov This process involves the addition of a phosphate (B84403) group to the macrolide molecule, rendering it inactive. For this compound, this can result in the formation of metabolites such as 2'-O-phosphoryl-rokitamycin. nih.gov This enzymatic modification prevents the antibiotic from effectively binding to its target ribosomes, thereby conferring resistance to the bacterial strain. nih.gov
Glycosylation-Mediated Inactivation
Glycosylation is a significant mechanism by which certain pathogenic bacteria, particularly Nocardia species, inactivate macrolide antibiotics such as this compound, erythromycin, and midecamycin. asm.orgasm.orgcapes.gov.brnih.gov This enzymatic modification is carried out by glycosyltransferases (GTs) and typically involves the addition of sugar moieties to the antibiotic molecule. nih.gov Specifically, the glycosylation often occurs at the 2'-OH group of the macrolide structure, leading to structural alterations that impair the antibiotic's ability to bind to its ribosomal target and exert its antimicrobial effect. asm.org Research indicates that various glycosylation patterns, not solely glucosylation, can lead to the inactivation of macrolides, providing diverse mechanisms of resistance. nih.govresearchgate.net
Reduction and Deacylation Processes
In addition to glycosylation, pathogenic Nocardia species can also inactivate this compound through reduction and deacylation processes. asm.orgasm.orgcapes.gov.brnih.gov The reduction mechanism involves the modification of the formyl group, which is commonly attached to the 17-position of the aglycone in 16-membered macrolides like this compound. This chemical reduction leads to the inactivation of the antibiotic. asm.org Deacylation, another enzyme-mediated structural modification, also contributes to the inactivation of macrolides. asm.orgnih.gov These enzymatic modifications, whether through glycosylation, reduction, or deacylation, individually or in combination, contribute to the varied susceptibility profiles observed among different Nocardia species. asm.orgasm.orgcapes.gov.brnih.gov
Methodologies for Identifying Resistance Phenotypes
Identifying macrolide resistance phenotypes is critical for effective treatment, especially given the differing susceptibility patterns of 16-membered macrolides like this compound compared to 14- or 15-membered macrolides. tandfonline.com Traditional methods for detecting antimicrobial resistance (AMR) include phenotypic tests such as disk diffusion and Minimum Inhibitory Concentration (MIC) assays. reactgroup.orgfrontiersin.org
Disk Diffusion Assays (Two- or Three-Disk Method)
Disk diffusion assays, particularly the two- or three-disk methods, are widely used and recommended for identifying macrolide resistance phenotypes. tandfonline.com These assays are crucial because automated susceptibility tests based solely on erythromycin or clarithromycin may not accurately predict resistance to 16-membered macrolides like this compound. tandfonline.com
A triple-disk diffusion test, employing disks of erythromycin, clindamycin (B1669177), and this compound, allows for the differentiation of various macrolide-lincosamide-streptogramin B (MLS) resistance phenotypes. nih.govresearchgate.net This method can distinguish between:
M phenotype : Strains with this phenotype are typically resistant to 14- and 15-membered macrolides but remain susceptible to 16-membered macrolides such as this compound and josamycin. researchgate.netoup.com
Inducible MLS (iMLS) resistance : Characterized by susceptibility to clindamycin without induction, which turns to high-level resistance after induction. In Streptococcus pneumoniae, inducible resistance can be detected by a "D-shaped" zone of inhibition around the this compound disc, caused by the inductive effect of 14-membered macrolides like erythromycin or oleandomycin. nih.govoup.comasm.org
Constitutive MLS (cMLS) resistance : These strains are highly resistant to macrolides and clindamycin, and typically show a non-'D'-shaped zone of inhibition around the this compound disc. nih.govoup.comasm.org
For instance, studies on Streptococcus pneumoniae have shown that this compound can effectively distinguish between ermB and mefE gene-carrying strains using disk diffusion. oup.com The Epsilometer test (E-test) is another quantitative technique that measures bacterial susceptibility and Minimal Inhibitory Concentrations (MICs), providing more precise data than qualitative disk diffusion methods. frontiersin.orgnih.gov
Table 1: Phenotypic Differentiation of Macrolide Resistance using Disk Diffusion (Example for S. pneumoniae)
| Phenotype | Erythromycin Zone | Clindamycin Zone | This compound Zone | Associated Genes (Common) | Susceptibility to 16-membered Macrolides (e.g., this compound) |
| M | Resistant | Susceptible | Susceptible | mefA, mefE | Susceptible researchgate.netoup.com |
| iMLS | Resistant | Inducible | D-shaped | ermB, ermA | Susceptible without induction, resistant after induction nih.govoup.comasm.org |
| cMLS | Resistant | Resistant | Non-D-shaped | ermB, ermA | Resistant nih.govoup.comasm.org |
Molecular Detection of Resistance Genes
Molecular methods, such as Polymerase Chain Reaction (PCR) and sequencing, offer precise and rapid detection of antimicrobial resistance genes (ARGs) associated with macrolide resistance. frontiersin.orgnih.gov These methods can identify the specific genetic determinants underlying resistance phenotypes.
Key genes associated with macrolide resistance include:
erm genes (e.g., ermA, ermB, ermC, ermF, ermY) : These genes encode ribosomal methylases that modify the 23S rRNA, thereby reducing the macrolide's ability to bind to the bacterial ribosome. nih.govd-nb.inforesearchgate.netmdpi.comnih.gov The ermB gene, for example, is a prevalent determinant of macrolide resistance in Streptococcus pneumoniae. nih.govresearchgate.net
mef genes (e.g., mefA, mefE, mefG) : These genes encode macrolide-specific efflux pumps that actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration to sub-toxic levels. nih.govd-nb.inforesearchgate.netnih.govopenmicrobiologyjournal.com Strains carrying mefE typically show an intermediate level of resistance to 14-membered macrolides but remain susceptible to 16-membered macrolides like this compound and josamycin. oup.com
msr genes (e.g., msrA, msrB) : Similar to mef genes, msr genes also encode efflux pumps contributing to macrolide and streptogramin B resistance. d-nb.inforesearchgate.netmdpi.com
This compound's activity is specifically affected by bacterial strains that harbor inducible erm genes or the efflux gene mef(A). tandfonline.com The detection of these genes provides crucial insights into the underlying mechanisms of resistance and can guide treatment decisions.
Impact of Resistance on Clinical Efficacy and Treatment Outcomes
The development of antimicrobial resistance significantly impacts the clinical efficacy and treatment outcomes of this compound. A critical aspect of macrolide resistance is that resistance to 16-membered macrolides, such as this compound, cannot be reliably predicted solely based on observed resistance to 14- or 15-membered macrolides (e.g., erythromycin or clarithromycin). tandfonline.com This is because certain Gram-positive coccal strains may exhibit resistance to erythromycin but remain susceptible to 16-membered macrolides. tandfonline.com
Therefore, a thorough understanding of the bacterial resistance phenotype is paramount for determining the appropriate course of treatment. tandfonline.com Implementing procedures for identifying these phenotypes, such as the two- or three-disk assay, can help optimize the use of macrolides, provide valuable data on the local prevalence of erythromycin-resistant phenotypes, and enable the effective treatment of infections caused by specific types of erythromycin-resistant pathogens. tandfonline.com To ensure the complete eradication of infection and to prevent the emergence of further resistant bacterial strains, it is essential for patients to complete the entire prescribed course of this compound, even if symptoms improve. patsnap.com
Pharmacokinetic and Pharmacodynamic Research of Rokitamycin
Absorption and Distribution Studies
Rokitamycin, a 16-membered ring macrolide antibiotic, is characterized by its rapid absorption following oral administration. asm.org Clinical studies in healthy volunteers have demonstrated that this compound is absorbed relatively quickly, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 30 minutes after ingestion. researchgate.net The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) show a dose-dependent relationship. researchgate.net For instance, single oral doses of 200 mg, 400 mg, 600 mg, and 1,200 mg resulted in Cmax values of 0.35, 0.73, 1.60, and 2.94 µg/ml, respectively. researchgate.net The corresponding AUC values were 0.53, 1.68, 3.02, and 6.63 µg·hr/ml. researchgate.net The absorption of this compound is notable because it can be effectively absorbed even in conditions of low gastric acid. oup.com This efficient absorption from the gastrointestinal tract contributes to its systemic availability. unil.ch
| Dose (mg) | Cmax (µg/ml) | AUC (µg·hr/ml) |
| 200 | 0.35 | 0.53 |
| 400 | 0.73 | 1.68 |
| 600 | 1.60 | 3.02 |
| 1200 | 2.94 | 6.63 |
A significant pharmacokinetic advantage of this compound is its excellent penetration into various body tissues, where it often achieves concentrations markedly higher than in the plasma. asm.org This is particularly true for lung tissue, which is a key target for treating respiratory infections. asm.org Studies have shown that macrolides, in general, have mean bone-to-serum concentration ratios commonly between 0.3 and 1.2. researchgate.net For macrolides like this compound, the ability to concentrate in tissues such as the lungs contributes to their efficacy. asm.orgnih.gov
Research on bone penetration has also been conducted, which is crucial for the management of bone infections. While specific ratios for this compound were not detailed in the provided search results, macrolides as a class demonstrate better bone penetration than beta-lactams. researchgate.net The ability of an antibiotic to reach effective concentrations at the site of infection in bone is a critical factor for therapeutic success. monash.edu
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of many substances, including antibiotics, into the central nervous system (CNS). medtechbcn.com The ability of a drug to cross the BBB is a critical factor in its potential to treat CNS infections. medtechbcn.commdpi.com While specific studies solely focused on this compound's BBB permeability were not found in the search results, research on macrolides, in general, suggests limited penetration into the CNS under normal conditions. In a study on the treatment of experimental meningoencephalitis caused by Naegleria fowleri in mice, this compound showed significant in vivo therapeutic efficacy, with a survival rate of 80%. researchgate.net This suggests that under certain inflammatory conditions of the CNS, the permeability of the BBB might be increased, allowing for some level of drug entry. However, without direct evidence of its ability to cross an intact BBB, its use for primary CNS infections is not established.
The extent to which a drug binds to plasma proteins is a crucial determinant of its distribution and pharmacological activity. wikipedia.org Only the unbound, or free, fraction of a drug can diffuse through membranes to exert its therapeutic effects. wikipedia.orgsygnaturediscovery.com this compound exhibits a degree of plasma protein binding, which influences its distribution throughout the body. While the precise percentage of this compound's plasma protein binding was not specified in the provided search results, it is understood that this binding is a reversible process. wikipedia.org A lower extent of protein binding generally correlates with a larger volume of distribution and higher tissue concentrations. The significant tissue penetration observed with this compound suggests that a sufficient fraction of the drug remains unbound in the plasma, allowing it to distribute effectively to sites of infection. asm.org
Metabolism Pathways and Enzyme Identification
The biotransformation of this compound is a key aspect of its pharmacology. In the body, this compound is metabolized into several compounds, with one of the major pathways being the formation of Leucomycin (B7888351) A7 (LMA7). oup.comnih.gov This conversion occurs through a process that is NADPH-independent. oup.comnih.gov In vitro studies using human and rat liver microsomes have been conducted to identify the enzymes responsible for this metabolic step. oup.comnih.gov
Research has concluded that the formation of LMA7 from this compound is primarily catalyzed by an esterase enzyme, possibly cholinesterase (EC 3.1.1.8), and not by cytochrome P-450 (CYP) enzymes. oup.comnih.govnih.govoup.com This was determined through experiments showing that the reaction was not inhibited by specific inhibitors or substrates of CYP isoforms, nor by anti-rat NADPH cytochrome P-450 reductase serum. oup.comnih.gov Conversely, esterase inhibitors such as bis-nitro-phenylphosphate and physostigmine (B191203) significantly inhibited the formation of LMA7. oup.comnih.gov In plasma at 30 minutes post-administration, LMA7 was found to be a significant component of the metabolites. researchgate.net
| Metabolic Process | Enzyme Family | Specific Enzyme (putative) | Key Metabolite |
| Deacylation of this compound | Esterase | Cholinesterase (EC 3.1.1.8) | Leucomycin A7 (LMA7) |
Formation of Leucomycin V (LMV)
The metabolism of this compound involves multiple steps, a key one being the eventual formation of Leucomycin V (LMV). In vitro studies using human liver microsomes have identified two major metabolic pathways for this compound. nih.gov The first is the conversion of this compound into Leucomycin A7 (LMA7). nih.govnih.gov Subsequently, LMA7 is further metabolized to form Leucomycin V (LMV). nih.govebi.ac.uk
Research indicates that the rate of formation of LMA7 from this compound is significantly higher than the rate of formation of LMV from LMA7. nih.govebi.ac.uk In studies with human liver microsomes, the mean Vmax (maximum reaction velocity) and Vmax/Km (intrinsic clearance) for the creation of LMA7 were found to be substantially greater than those for the formation of LMV. nih.gov In urine samples from patients, LMV and LMA7 were found to be the major metabolic products, constituting almost 90% of all related compounds excreted. ebi.ac.uk
Role of Esterase Enzymes (e.g., Cholinesterase)
The metabolic conversion of this compound is primarily facilitated by esterase enzymes. nih.govoup.com These enzymes function by hydrolyzing ester bonds. scielo.br In vitro studies with both rat and human liver microsomes have concluded that the formation of Leucomycin A7 (LMA7) from this compound, as well as the subsequent formation of Leucomycin V (LMV) from LMA7, is catalyzed mainly by an esterase, with evidence pointing specifically towards cholinesterase (EC 3.1.1.8). nih.govnih.govoup.com
The critical role of these enzymes is highlighted by inhibition studies. The application of esterase inhibitors, such as bis-nitrophenylphosphate and physostigmine (at 100 μM), resulted in a greater than 85% inhibition of the formation of both LMA7 and LMV in human liver microsomes. nih.gov Similarly, in rat liver microsomes, inhibitors like bis-nitrophenylphosphate, physostigmine, and metrifonate (B1681377) inhibited the formation of LMA7 by more than 60%. nih.govoup.com Conversely, substrates for carboxylesterase (EC 3.1.1.1) did not produce any significant inhibition, further specifying the type of esterase involved. nih.gov
NADPH-Dependency Analysis of Metabolic Pathways
A key characteristic of this compound's metabolism is its independence from the NADPH-cytochrome P-450 (CYP) system. nih.govoup.com In vitro studies have consistently demonstrated that the formation of both Leucomycin A7 (LMA7) and Leucomycin V (LMV) is NADPH-independent. nih.govnih.govebi.ac.uk
Experiments using both rat and human liver microsomes showed that the metabolic reactions proceeded without the need for an NADPH-generating system. nih.govoup.com Furthermore, the addition of substances that inhibit the CYP pathway, such as anti-rat NADPH cytochrome P-450 reductase serum or cimetidine, did not inhibit the formation of LMA7. oup.comoup.com This indicates that cytochrome P-450 enzymes are not the primary catalysts for the main metabolic pathways of this compound. nih.govoup.com This contrasts with some other macrolide antibiotics which are known to interact with and inhibit CYP3A4 enzymes. nih.govoup.com While this compound has been shown to be a weak inhibitor of CYP3A-catalyzed reactions in some studies, its primary metabolism is not dependent on this system. nih.govoup.comoup.com
Table 1: Kinetic Parameters of this compound Metabolism in Liver Microsomes
| Metabolic Step | Species | Parameter | Value | Source |
|---|---|---|---|---|
| This compound → Leucomycin A7 | Rat | Km | 47 ± 13 μM | nih.govoup.com |
| Vmax | 390 ± 56 nmol min-1 (mg protein)-1 | nih.govoup.com | ||
| Vmax/Km | 8.6 ± 1.6 mL min-1 (mg protein)-1 | nih.govoup.com | ||
| This compound → Leucomycin A7 | Human | Vmax/Km | Significantly greater than LMA7 → LMV | nih.gov |
| Leucomycin A7 → Leucomycin V | Human | Vmax/Km | Significantly less than RKM → LMA7 | nih.gov |
Elimination and Excretion Profiles
The elimination of this compound and its metabolites from the body occurs through both renal and biliary pathways. nih.gov The primary route of excretion is via the feces, which suggests that biliary excretion is the dominant pathway. nih.gov
Urinary Excretion Rates and Routes
A smaller portion of this compound is excreted through the urinary system. In healthy adult volunteers, urinary excretion was found to be dose-dependent, with recovery rates of 1.08%, 1.72%, and 2.06% for oral doses of 200 mg, 400 mg, and 600 mg, respectively. researchgate.net Studies in children showed a 0-6 hour urinary recovery rate of 1.41% after a 10 mg/kg dose. nih.gov
Animal studies provide further insight. In dogs, following a single oral dose, 12.8% of the radioactivity from labeled this compound was recovered in the urine over 72 hours. nih.gov After intravenous administration, the urinary excretion increased to 19.4% over the same period. nih.gov
Biliary Excretion and Enterohepatic Recirculation
Biliary excretion is the major elimination pathway for this compound. nih.gov This process involves the transport of the drug or its metabolites from the liver into the bile, which is then released into the intestinal tract. researchgate.net In studies with dogs whose bile ducts were cannulated, 48.3% of an intraduodenal dose was excreted in the bile within 24 hours. nih.gov The total recovery from feces in intact dogs was 82.6% after 72 hours, confirming the significance of the biliary route. nih.gov
Once excreted into the intestine via bile, a drug can be reabsorbed back into the bloodstream, a process known as enterohepatic recirculation. researchgate.netresearchgate.net This cycling can prolong the drug's presence and pharmacological effect in the body and is often associated with multiple peaks in plasma concentration-time profiles. researchgate.netunc.edu The extensive biliary excretion of this compound suggests the potential for enterohepatic recirculation, although specific studies quantifying this effect for this compound were not detailed in the reviewed sources.
Table 2: Excretion of this compound in Various Studies
| Species | Route of Administration | Excretion Pathway | Percentage of Dose Excreted | Time Frame | Source |
|---|---|---|---|---|---|
| Human (Adult) | Oral (200 mg) | Urine | 1.08% | Not Specified | researchgate.net |
| Human (Adult) | Oral (400 mg) | Urine | 1.72% | Not Specified | researchgate.net |
| Human (Adult) | Oral (600 mg) | Urine | 2.06% | Not Specified | researchgate.net |
| Human (Child) | Oral (10 mg/kg) | Urine | 1.41% | 6 Hours | nih.gov |
| Dog | Oral | Urine | 12.8% | 72 Hours | nih.gov |
| Feces | 82.6% | ||||
| Intravenous | Urine | 19.4% | 72 Hours | nih.gov | |
| Intraduodenal | Bile | 48.3% | 24 Hours | nih.gov |
Population Pharmacokinetics and Variability Studies
Population pharmacokinetics analyzes the sources and correlates of variability in drug concentrations among individuals. europa.eu For this compound, studies have noted significant interindividual variation in pharmacokinetic parameters. jst.go.jp For instance, a study in children highlighted a "large individual variation" in blood concentrations. jst.go.jp However, another study in healthy volunteers suggested that a specific buffer formulation could lead to low interindividual variation. researchgate.netnih.gov
A significant factor influencing drug pharmacokinetics is organ function, particularly liver function, as the liver is a primary site for metabolism and excretion. europa.eu Studies in patients with liver cirrhosis have shown that the pharmacokinetics of macrolide antibiotics can be altered. nih.gov For the related macrolide azithromycin (B1666446), pharmacokinetic parameters in patients with mild to moderate liver cirrhosis did not differ consistently from healthy volunteers. nih.gov Another macrolide, roxithromycin (B50055), also showed no increase in serum half-life in patients with impaired hepatic capacity. ankemdernegi.org.tr While specific population pharmacokinetic models for this compound in hepatically impaired patients were not available in the search results, the European Medicines Agency (EMA) notes that a population pharmacokinetic approach can be a useful tool to assess the impact of hepatic disease on a drug's pharmacokinetics. europa.eu
Pediatric Population Pharmacokinetics
The study of how drugs are processed by the bodies of children is critical for effective treatment. Research into the pharmacokinetics of this compound in the pediatric population reveals characteristics that are distinct from those in adults.
Clinical and pharmacokinetic evaluations of this compound dry syrup have been conducted in children to understand its absorption, distribution, metabolism, and excretion. googleapis.comnih.govracgp.org.au Studies involving children aged from approximately 6 to 12 years show that the drug's plasma concentration is dose-dependent. googleapis.comCurrent time information in Orlando, FL, US. For instance, after oral administration, peak plasma concentrations (Cmax) were observed to be higher in children receiving a 10 mg/kg dose compared to those receiving a 5 mg/kg dose. googleapis.com The time to reach this peak concentration (Tmax) was generally observed around 30 minutes post-administration. googleapis.com
A notable characteristic of this compound in children is the large individual variation in blood concentrations achieved. nih.govresearchgate.net Despite this variability, pharmacokinetic observations suggest that this compound may achieve higher blood concentrations than some older macrolide antibiotics. nih.govresearchgate.net The urinary excretion of this compound is relatively low, with studies showing that only a small percentage of the administered dose is excreted in the urine within the first few hours after administration. googleapis.com This portion also appears to be dose-dependent. googleapis.com
The following table summarizes key pharmacokinetic parameters of this compound observed in pediatric patients from a clinical study.
Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients
| Parameter | Dose: 5 mg/kg | Dose: 10 mg/kg |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 0.14 - 0.16 µg/mL | 0.32 - 1.02 µg/mL |
| Urinary Excretion (within 6 hours) | 0.49% - 1.03% | 1.16% - 1.30% |
Data sourced from a study in children aged 8 to 12 years. googleapis.com
These findings underscore the unique pharmacokinetic profile of this compound in children, highlighting dose-proportional exposure and significant inter-individual differences. googleapis.comresearchgate.net
Pharmacokinetics in Specific Patient Populations (e.g., Liver Cirrhosis)
The liver is a primary site for the metabolism of many drugs, and its dysfunction can significantly alter a drug's pharmacokinetic profile. europa.eupharmaceutical-journal.com In patients with liver cirrhosis, several physiological changes can occur, including reduced hepatic blood flow, decreased first-pass metabolism (the initial metabolism in the liver after oral administration), and reduced synthesis of plasma proteins like albumin, which can affect drug binding. europa.euresearchgate.netnih.gov These factors can lead to increased bioavailability and reduced clearance of drugs that are extensively metabolized by the liver, potentially requiring dose adjustments. researchgate.netresearchgate.net
However, specific studies on this compound in patients with liver disease have yielded particular insights. Research was conducted to evaluate the pharmacokinetics of this compound in patients with compensated liver cirrhosis compared to healthy individuals. nih.gov The investigation involved administering both single and repeated oral doses. nih.gov
The results from this research indicated that the pharmacokinetic profile of this compound was not significantly impaired in patients with compensated liver cirrhosis. nih.gov Furthermore, the study found that after repeated administration, the drug did not accumulate in these patients. nih.gov Based on these findings, it was concluded that a dosage adjustment for this compound is not necessary for patients with compensated liver cirrhosis. nih.gov This suggests that the hepatic metabolism of this compound may not be substantially affected by the degree of liver impairment present in this patient group.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Efficacy Prediction
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a crucial tool in modern drug development and clinical use, serving to establish a mathematical relationship between drug exposure (pharmacokinetics) and its therapeutic effect (pharmacodynamics). nih.govscribd.com For antimicrobial agents like this compound, PK/PD modeling is used to predict efficacy, optimize dosing regimens, and minimize the emergence of resistance. pharmaceutical-journal.comscribd.com
The efficacy of an antibiotic is often linked to one of three main PK/PD indices:
fCmax/MIC: The ratio of the free (unbound) peak plasma concentration to the Minimum Inhibitory Concentration (MIC) of the pathogen.
fT>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.
fAUC24/MIC: The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC. nih.govsfdiabete.org
Macrolide antibiotics, the class to which this compound belongs, are generally considered to exhibit concentration-dependent killing with their efficacy best correlated with the fAUC24/MIC ratio. researchgate.net
PK/PD models are developed by integrating data from various sources. In vitro experiments, such as time-kill curve studies, provide data on the rate and extent of bacterial killing at different antibiotic concentrations. scribd.com This information is then combined with pharmacokinetic data obtained from preclinical animal models and human studies. nih.gov The resulting model can simulate the bacterial response to different dosing scenarios, helping to predict the drug exposure required to achieve a specific therapeutic outcome (e.g., bacterial stasis or a 1-log reduction in bacterial load).
For example, a study on acetylkitasamycin, a related macrolide, used an inhibitory sigmoid Emax model to link the ex vivo AUC24h/MIC ratio to the decrease in Streptococcus suis in piglets. This type of modeling allows for the determination of the specific PK/PD target values needed for different levels of antibacterial activity, which can then be used to propose an optimal dosing regimen. By applying similar computational PK/PD modeling approaches to this compound, it is possible to translate preclinical data into predictions of human clinical efficacy against specific pathogens.
Table 2: Key PK/PD Indices for Antibiotic Efficacy
| PK/PD Index | Description | Relevance for Macrolides |
|---|---|---|
| fCmax/MIC | Ratio of free peak concentration to MIC. | Important for drugs with concentration-dependent killing. |
| fT>MIC | Percentage of time free drug concentration is above MIC. | Key for drugs with time-dependent killing (e.g., beta-lactams). |
| fAUC24/MIC | Ratio of the 24-hour free drug area under the curve to MIC. | Generally the most important index for predicting macrolide efficacy. |
MIC: Minimum Inhibitory Concentration
Drug Interaction Studies with Rokitamycin
Interactions Affecting Absorption and Bioavailability
The absorption and subsequent bioavailability of rokitamycin can be influenced by the concurrent administration of other substances.
The co-administration of antacids containing aluminum or magnesium can potentially reduce the absorption of this compound. patsnap.com It is often recommended to separate the administration of this compound and these types of antacids to avoid this interaction. patsnap.com
Sucralfate (B611045), a medication used for treating ulcers, may also interfere with the absorption of this compound. patsnap.com Studies on other macrolide antibiotics have shown that sucralfate can suppress both gastric clearance and absorption. nih.gov Therefore, appropriate spacing of administration times is advised to minimize this potential interaction. patsnap.com
Pharmacodynamic Interactions with Co-administered Medications
This compound has been studied for its potential pharmacodynamic interactions with several other drugs.
Notably, the co-administration of this compound does not appear to significantly affect the steady-state pharmacokinetics of theophylline, a drug used in the management of chronic obstructive pulmonary disease. nih.gov This is in contrast to some other macrolide antibiotics which are known to interact with theophylline. nih.gov
However, due to its inhibitory effect on CYP3A4, this compound has the potential to interact with other drugs metabolized by this enzyme, which could lead to altered pharmacodynamic effects. For example, increased concentrations of drugs like carbamazepine (B1668303) or cyclosporine could occur if co-administered with this compound. drugbank.comresearchgate.netresearchgate.net While some sources classify this compound as having a low potential for such interactions, monitoring is still recommended. researchgate.netresearchgate.netnih.govjle.com
Table 2: Summary of this compound Interaction Potential with Selected Drugs
| Co-administered Drug | Primary Metabolizing Enzyme | Predicted Interaction with this compound |
|---|---|---|
| Theophylline | CYP1A2 | No significant interaction observed. nih.gov |
| Carbamazepine | CYP3A4 | Potential for increased carbamazepine levels. drugbank.comresearchgate.net |
| Cyclosporine | CYP3A4 | Potential for increased cyclosporine levels. drugbank.comresearchgate.net |
| Midazolam | CYP3A4 | Potential for increased midazolam levels. drugbank.compsu.edu |
| Warfarin (B611796) | CYP2C9 | Potential for enhanced anticoagulant effect. patsnap.com |
Anticoagulants (e.g., Warfarin)
The potential interaction between this compound and oral anticoagulants such as warfarin has been a subject of consideration, largely due to the known interactions of other macrolides. Some macrolides can enhance the anticoagulant effect of warfarin, leading to an increased risk of bleeding. patsnap.comdrugs.com This interaction is often attributed to the inhibition of warfarin's metabolism, which is partially mediated by CYP3A4. drugs.com
However, several sources indicate that this compound has a low potential for this type of interaction. oup.com Reviews of macrolide drug interactions have noted that no pharmacokinetic interactions have been described for this compound with warfarin. researchgate.netresearchgate.net This suggests that, unlike macrolides such as erythromycin (B1671065) and clarithromycin (B1669154), this compound may not significantly impact the serum concentrations of warfarin. researchgate.netdrugbank.com
| Interacting Drug | Reported Effect on Anticoagulant | Mechanism of Interaction | Clinical Recommendation |
| Warfarin | The serum concentration of Warfarin can be increased when it is combined with this compound. drugbank.com Some reports suggest this compound may enhance the effects of anticoagulants. patsnap.com Other sources state no pharmacokinetic interactions have been described. researchgate.netoup.comresearchgate.net | Inhibition of CYP3A4-mediated metabolism of warfarin by some macrolides. patsnap.comdrugs.com this compound is considered to have a low potential for this interaction. rumedo.ruoup.com | Close monitoring of blood clotting parameters is advised when co-administering this compound with anticoagulants due to the potential for interaction. patsnap.comoup.com |
Statins (e.g., Simvastatin (B1681759), Atorvastatin)
Statins, particularly simvastatin and atorvastatin (B1662188), are metabolized by the CYP3A4 isoenzyme. nih.govbpac.org.nzmedsafe.govt.nz Co-administration with a CYP3A4 inhibitor can lead to increased plasma concentrations of these statins, elevating the risk of myopathy and rhabdomyolysis. nih.govmedsafe.govt.nz this compound has been identified as a potential inhibitor of CYP3A4, which could lead to interactions with these statins. patsnap.com
In vitro studies using human liver microsomes have shown that this compound can inhibit CYP3A4-catalyzed reactions. nih.gov This inhibitory effect suggests a potential for this compound to increase the systemic exposure of statins like atorvastatin and simvastatin. patsnap.comdrugbank.com While specific clinical studies on the co-administration of this compound and these statins are not extensively detailed in the provided results, the known metabolic pathways and in-vitro data point towards a need for caution. patsnap.comnih.gov
| Interacting Drug | Reported Effect on Statin | Mechanism of Interaction | Clinical Implication |
| Simvastatin | The metabolism of simvastatin can be decreased when combined with this compound, potentially increasing its serum concentration. patsnap.com | Inhibition of CYP3A4, the primary enzyme responsible for simvastatin metabolism. patsnap.comnih.govbpac.org.nzmedsafe.govt.nz | Increased risk of statin-related adverse effects, such as myopathy and rhabdomyolysis. nih.govmedsafe.govt.nz |
| Atorvastatin | The metabolism of atorvastatin can be decreased when combined with this compound. drugbank.com | Inhibition of CYP3A4, which is involved in the metabolism of atorvastatin. patsnap.comdrugbank.comnih.govbpac.org.nz | Potential for increased atorvastatin plasma concentrations and associated risk of toxicity. nih.gov |
Antiarrhythmic Agents
Many antiarrhythmic drugs are substrates of the CYP3A4 enzyme, and their metabolism can be inhibited by macrolide antibiotics. researchgate.net This can lead to elevated serum concentrations of the antiarrhythmic agent, potentially causing serious adverse effects due to their narrow therapeutic index. researchgate.net For instance, this compound may increase the QTc-prolonging activities of drugs like disopyramide. drugbank.com The serum concentration of other antiarrhythmics such as amiodarone (B1667116) and dronedarone (B1670951) can also be increased when combined with this compound. drugbank.com
While direct clinical studies detailing the interaction between this compound and a wide range of antiarrhythmics are limited, its potential to inhibit CYP3A4 suggests that caution should be exercised when it is co-administered with antiarrhythmic agents metabolized by this pathway. patsnap.comresearchgate.net
| Interacting Drug | Reported Effect on Antiarrhythmic Agent | Potential Mechanism of Interaction |
| Amiodarone | The serum concentration of Amiodarone can be increased when it is combined with this compound. drugbank.com | Inhibition of CYP3A4-mediated metabolism. patsnap.comresearchgate.net |
| Disopyramide | This compound may increase the QTc-prolonging activities of Disopyramide. drugbank.com | Potential inhibition of CYP3A4 metabolism. drugbank.comresearchgate.net |
| Dronedarone | The serum concentration of Dronedarone can be increased when it is combined with this compound. drugbank.com | Inhibition of CYP3A4-mediated metabolism. patsnap.comdrugbank.com |
Immunosuppressants
Immunosuppressants like cyclosporine and tacrolimus (B1663567) are critically dependent on CYP3A4 for their metabolism. researchgate.netoup.com Inhibition of this enzyme by macrolide antibiotics can lead to significantly elevated levels of these drugs, increasing the risk of toxicity. researchgate.net
There are conflicting reports regarding this compound's interaction with immunosuppressants. Some reviews classify this compound among the macrolides for which no pharmacokinetic interactions with cyclosporine have been described. researchgate.netrumedo.ru In contrast, other sources suggest that this compound can inhibit CYP3A4, leading to increased levels of co-administered immunosuppressants. patsnap.com Specifically, the metabolism of cyclosporine and tacrolimus can be decreased when combined with this compound. drugbank.com Given the serious consequences of elevated immunosuppressant levels, this potential interaction warrants careful consideration. researchgate.net
| Interacting Drug | Reported Effect on Immunosuppressant | Mechanism of Interaction | Clinical Implication |
| Cyclosporine | The metabolism of Cyclosporine can be decreased when combined with this compound. drugbank.com However, some sources report no described pharmacokinetic interactions. researchgate.netrumedo.ru | Inhibition of CYP3A4-mediated metabolism. patsnap.comresearchgate.net | Potential for increased cyclosporine toxicity. researchgate.netoup.com |
| Tacrolimus | The serum concentration of Tacrolimus can be increased when it is combined with this compound. drugbank.com | Inhibition of CYP3A4-mediated metabolism. patsnap.comdrugbank.com | Increased risk of tacrolimus-related adverse effects. |
| Sirolimus | The metabolism of Sirolimus can be decreased when combined with this compound. drugbank.com | Inhibition of CYP3A4-mediated metabolism. drugbank.comnih.gov | Potential for increased sirolimus toxicity. |
Calcium Channel Blockers (e.g., Nifedipine)
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a substrate of CYP3A4. semanticscholar.orgresearchgate.net Its metabolism can be inhibited by certain macrolides, leading to increased plasma concentrations and an enhanced hypotensive effect. semanticscholar.orgresearchgate.net
Studies in animal models have investigated the interaction between this compound and nifedipine. In rats, this compound was found to be a less potent inhibitor of nifedipine metabolism compared to erythromycin and clarithromycin. nih.gov Similarly, a study in dogs concluded that this compound had a lesser effect on nifedipine metabolism than erythromycin. nih.gov An in-vitro study using human liver microsomes also suggested that while this compound does inhibit CYP3A4, further in-vivo investigations are needed to determine the clinical significance of this interaction. nih.gov
| Interacting Drug | Reported Effect on Calcium Channel Blocker | Mechanism of Interaction | Findings from Preclinical Studies |
| Nifedipine | This compound is suggested to be a less potent inhibitor of nifedipine metabolism compared to other macrolides. nih.gov | Inhibition of CYP3A4-mediated metabolism in the gut wall and liver. semanticscholar.orgresearchgate.netnih.gov | Studies in rats and dogs have shown that this compound has a weaker inhibitory effect on nifedipine metabolism than erythromycin. nih.govnih.gov |
Clinical Significance of Observed Drug Interactions
The clinical significance of this compound's drug interactions is primarily linked to its potential to inhibit the CYP3A4 isoenzyme. patsnap.com Although some studies classify this compound as a macrolide with a low potential for causing drug interactions, in-vitro evidence and some theoretical considerations suggest that clinically relevant interactions cannot be entirely dismissed. researchgate.netrumedo.runih.gov
For drugs with a narrow therapeutic index, such as certain antiarrhythmics and immunosuppressants, even a minor inhibition of their metabolism can lead to a significant increase in plasma concentrations and the risk of toxicity. researchgate.netresearchgate.net Therefore, the co-administration of this compound with these agents requires careful monitoring. patsnap.comresearchgate.net
The interaction with statins like simvastatin and atorvastatin is also of clinical importance due to the risk of myopathy and rhabdomyolysis with increased statin exposure. nih.govmedsafe.govt.nz Similarly, while this compound appears to be a weaker inhibitor of nifedipine metabolism than other macrolides, the potential for enhanced hypotensive effects should be considered, especially in vulnerable patients. researchgate.netnih.gov
In contrast, the interaction with warfarin seems to be less clinically significant, with several sources reporting a lack of pharmacokinetic interaction. researchgate.netoup.comresearchgate.net However, given that some macrolides can potentiate the effects of warfarin, monitoring is still a prudent measure. patsnap.comdrugs.com
Preclinical Therapeutic Investigations and Novel Applications
Antiamoebic Efficacy in In Vitro and In Vivo Models
Rokitamycin has been extensively studied for its efficacy against Acanthamoeba castellanii, a free-living amoeba known to cause severe infections like amoebic keratitis and granulomatous amoebic encephalitis (GAE). nih.govmdpi.com
Dose- and Time-Dependent Inhibition of Trophozoite Growth
Studies have shown that this compound inhibits the growth of Acanthamoeba castellanii trophozoites in a dose- and time-dependent manner. At concentrations corresponding to its minimum inhibitory concentration (MIC), this compound exhibits amoebistatic effects, preventing further growth of the amoebae. At higher doses, it demonstrates amoebicidal activity, leading to the killing of trophozoites. For instance, at 48 hours of incubation, this compound at a dose of 2.34 µg/ml caused approximately 95% growth inhibition of Acanthamoeba castellanii trophozoites. nih.govresearchgate.netnih.gov
Table 1: In Vitro Inhibition of Acanthamoeba castellanii Trophozoite Growth by this compound
| Drug | Concentration (µg/ml) | Incubation Time (h) | Growth Inhibition (%) | Effect |
| This compound | 2.34 | 48 | ~95 | Amoebistatic |
| This compound | Higher Doses | - | 100 | Amoebicidal |
| Chlorpromazine (B137089) | 1.56 | 48 | 100 | Amoebistatic |
| Erythromycin (B1671065) | >12.5 | 48 | ~95 | Amoebistatic |
Note: Data derived from studies on Acanthamoeba castellanii. nih.gov
Cysticidal Effects
Beyond its effects on trophozoites, this compound also demonstrates cysticidal activity, particularly at higher concentrations. The minimum cysticidal concentration is defined as the lowest drug concentration that completely prevents amoeba excystment after a prolonged reincubation period of cysts in fresh medium. In experimental conditions, this compound at a dose of 300 µg/ml exhibited complete cysticidal action against Acanthamoeba castellanii cysts. nih.govmdpi.comresearchgate.net
Synergistic Effects with Other Antiamoebic Agents (e.g., Chlorpromazine, Amphotericin B)
Table 2: Synergistic Effects of this compound Combinations against Acanthamoeba castellanii
| Combination | Effect on Trophozoites (MIC100) | Effect on Cysts (Minimum Cysticidal Concentration) | Synergism Onset |
| This compound + Chlorpromazine | Enhanced efficacy (37.5 + 12.5 µg/ml) nih.gov | Synergistic (75 + 25 µg/ml) nih.gov | Day 3 |
| This compound + Amphotericin B | Enhanced efficacy nih.gov | Not explicitly quantified, but enhanced nih.gov | Day 3 |
Anti-Naegleria Efficacy in Experimental Models
This compound has also been investigated for its potential against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), a rapidly fatal central nervous system infection. nih.govmdpi.comwho.intescholarship.orgresearchgate.net
In Vitro Inhibition of Naegleria fowleri Trophozoites
In vitro studies have demonstrated that this compound effectively inhibits the growth of Naegleria fowleri trophozoites. Among several antibacterial agents screened, this compound was identified as one of the most effective, alongside hygromycin B and roxithromycin (B50055). The minimal inhibitory concentration (MIC) of this compound against N. fowleri trophozoites was determined to be 6.25 µg/ml on Day 2. nih.govmdpi.comwho.int
Table 3: In Vitro Inhibition of Naegleria fowleri Trophozoite Growth
| Drug | Minimal Inhibitory Concentration (µg/ml) | Incubation Time (Days) | Growth Inhibition (%) |
| This compound | 6.25 | 2 | 100 |
| Hygromycin B | 12.5 | - | 100 |
| Roxithromycin | 25 | - | - |
Note: Data for 100% inhibition from a comparative study. mdpi.com
In Vivo Efficacy in Murine Models of Meningoencephalitis
The therapeutic efficacy of this compound has been evaluated in murine models of meningoencephalitis caused by Naegleria fowleri. In these experimental models, this compound demonstrated significant in vivo efficacy. Mice treated with this compound showed a survival rate of 80% over one month, compared to a 25% survival rate for mice treated with roxithromycin and 0% for control mice. The mean time to death for this compound-treated mice was 16.8 days, notably longer than the 11.2 days observed in control mice. These findings suggest that this compound is a promising candidate for the treatment of PAM. nih.govwho.intescholarship.org
Table 4: In Vivo Efficacy of this compound in Murine Models of Naegleria fowleri Meningoencephalitis
| Treatment | Survival Rate (over 1 month) | Mean Time to Death (days) |
| This compound | 80% nih.govwho.int | 16.8 nih.gov |
| Roxithromycin | 25% nih.govwho.int | 16.2 nih.gov |
| Control | 0% nih.gov | 11.2 nih.gov |
Clinical Research Methodologies and Outcomes
Clinical Trial Designs and Methodologies
The clinical assessment of Rokitamycin has been conducted through various study designs to establish its efficacy and therapeutic role. These methodologies are crucial for generating reliable data and are often standardized to ensure consistency and validity of the findings.
Double-blind comparative studies represent a rigorous methodology in clinical research, designed to minimize bias by ensuring that neither the participants nor the investigators are aware of which treatment is being administered. canada.ca This design typically involves comparing the investigational drug, such as this compound, against another active comparator or a placebo. canada.ca The primary goal is to control for various influences on the disease's course, including spontaneous changes, patient or investigator expectations, and subjective assessments. canada.ca While this study design is a standard for evaluating antibiotics, and trials have been conducted for other macrolides like roxithromycin (B50055) and clarithromycin (B1669154), specific double-blind comparative trials focusing on this compound were not prominently detailed in the reviewed literature. nih.govresearchgate.netresearchgate.net For instance, a multicenter, double-blind, randomized trial was conducted to compare the efficacy of clarithromycin and erythromycin (B1671065) stearate (B1226849) in treating community-acquired pneumonia. researchgate.net Similarly, a double-blind, randomized, placebo-controlled clinical trial was conducted on patients with chronic rhinosinusitis to assess the effect of roxithromycin. nih.gov
Clinical evaluations of this compound in pediatric populations have been essential in determining its utility for childhood infections. These studies typically involve enrolling children across a wide age range, from neonates and infants to older children. jst.go.jp Methodologies include open-label studies where a dry syrup formulation of this compound is administered to pediatric patients diagnosed with specific infections. jst.go.jp For example, one large-scale study evaluated the efficacy of this compound dry syrup in 598 pediatric patients with conditions such as acute pneumonia, mycoplasmal pneumonia, and tonsillitis. jst.go.jp In such evaluations, clinical efficacy is a primary endpoint, often categorized into ratings like "excellent," "good," "fair," or "poor" based on the resolution of clinical signs and symptoms. jst.go.jp Bacteriological response, determined by the eradication or reduction of the causative pathogen from cultures, is another key outcome measure. asm.org
Efficacy in Specific Bacterial Infections
Clinical trials have established the efficacy of this compound in treating a variety of bacterial infections. Preliminary data from trials indicated its effectiveness in infections caused by Mycoplasma, Chlamydia, and Campylobacter. asm.org
This compound has demonstrated high efficacy in the treatment of mycoplasmal pneumonia. In a clinical study involving pediatric patients, this compound showed a 100% efficacy rate in 13 cases of mycoplasmal pneumonia. jst.go.jp Another pediatric study involving 66 patients with mycoplasmal pneumonia reported a 90.9% efficacy rate, with responses in 33 patients being "excellent" and in 27 patients being "good". jst.go.jp Furthermore, this compound has shown effectiveness against certain macrolide-resistant strains of Mycoplasma pneumoniae. For strains with the common A2063G mutation in the 23S rRNA gene, which confers high resistance to many macrolides, this compound maintained an effective MIC90 (Minimum Inhibitory Concentration for 90% of isolates) of 0.25 μg/ml. asm.org
Efficacy of this compound in Pediatric Mycoplasmal Pneumonia
| Study Reference | Number of Patients | Efficacy Rate |
|---|---|---|
| jst.go.jp | 13 | 100% |
| jst.go.jp | 66 | 90.9% |
This compound has been shown to be effective in treating pneumonitis caused by Chlamydia trachomatis, particularly in pediatric patients. A clinical study focused on C. trachomatis infections in neonates and infants found that in 12 cases of pneumonia, clinical efficacy was determinable in 10, with excellent or good results in 9 of them, yielding a high efficacy rate. asm.org Another study reported a 100% efficacy rate in a pediatric patient with Chlamydia pneumonia. jst.go.jp The bacteriological efficacy is also notable, with one study showing that C. trachomatis was eradicated in 16 of 18 determinable cases, corresponding to an eradication rate of 88.9%. asm.org
Clinical Efficacy of this compound in Pediatric Chlamydia Infections
| Infection Type | Efficacy Rate (Clinical) | Bacteriological Eradication Rate | Source |
|---|---|---|---|
| Pneumonia | 93% | Not specified | asm.org |
| Conjunctivitis | 100% | Not specified | asm.org |
Clinical evaluations have confirmed the effectiveness of this compound for treating gastroenteritis caused by Campylobacter species. In a study focused on pediatric patients with Campylobacter enteritis, all 36 treated cases showed "good" clinical responses to this compound. jst.go.jp A separate pediatric study also reported a 100% efficacy rate for a patient with Campylobacter enteritis. jst.go.jp
Bacteriological Efficacy and Pathogen Eradication Rates
The bacteriological efficacy of this compound has been quantified in several clinical trials, showing variable eradication rates depending on the pathogen and the site of infection.
More specific data is available from comparative trials. In a study on Campylobacter enteritis, this compound demonstrated a significantly higher bacteriological eradication rate than the comparator, ofloxacin (B1677185).
| Indication | Pathogen | Eradication Rate (%) | Study Population | Source |
|---|---|---|---|---|
| Campylobacter Enteritis | Campylobacter jejuni/coli | 95.2% | Adult | nih.gov |
| Odontostomatological Infections | Streptococcus spp. | 100% | Adult | |
| Various Pediatric Infections | Mixed Pathogens | 58.6% | Pediatric | nih.gov |
| Various Pediatric Infections | Mixed Pathogens | 42.9% | Pediatric | nih.gov |
Dose-Response Relationships in Clinical Studies
Investigations into the dose-response relationship of this compound in clinical settings have been conducted to establish optimal therapeutic regimens. A controlled clinical study in adults with acute infective odontostomatological processes directly compared two different daily doses of this compound.
The study divided patients into two groups, receiving either 800 mg/day or 1200 mg/day for five days. The results showed that the clinical efficacy, including the improvement of symptoms and time to resolution, was "totally superimposable between the two groups". Both dosage regimens led to the complete resolution of the infection and eradication of the causative Streptococcus pathogens. This suggests that for this specific indication, increasing the dose from 800 mg to 1200 mg daily did not confer additional clinical benefit.
While pharmacokinetic studies have demonstrated a clear dose-response in terms of peak plasma concentrations achieved with different dosages (e.g., 10 mg/kg vs. 20 mg/kg), this has not consistently translated to a dose-dependent difference in clinical efficacy in controlled trials. nih.gov Another pediatric study used a wide range of daily doses (19.2-41.1 mg/kg) but did not report a correlation between the specific dose administered and the resulting clinical efficacy. nih.gov
Comparative Clinical Efficacy Trials (e.g., vs. Ofloxacin for Campylobacter enteritis)
This compound has been evaluated against other antibiotics in comparative clinical trials to determine its relative efficacy.
A significant double-blind trial compared this compound with ofloxacin for the treatment of Campylobacter enteritis. nih.gov While the clinical efficacy rate was high in both groups, with no statistically significant difference, this compound showed a superior bacteriological efficacy. nih.gov
| Parameter | This compound | Ofloxacin | Statistical Significance | Source |
|---|---|---|---|---|
| Clinical Efficacy Rate | 97.6% | 85.3% | Not Significant | nih.gov |
| Bacteriological Efficacy Rate | 95.2% | 70.0% | p = 0.006 | nih.gov |
In another study focusing on pediatric pharyngotonsillitis, this compound was compared with amoxicillin-clavulanic acid and cefaclor. msjonline.org The results showed that both this compound and amoxicillin-clavulanic acid achieved a 100% clinical recovery rate. msjonline.org
Advanced Drug Delivery Systems for Rokitamycin
Nanocarrier-Based Approaches
The use of nanocarriers for antibiotic delivery is a promising strategy to overcome drug resistance and improve the pharmacokinetic profile of free drugs. researchgate.netresearchgate.net By encapsulating antibiotics like Rokitamycin within nanoscale carriers, it is possible to achieve prolonged release kinetics, extend the drug's residence time at the site of action, and facilitate cellular uptake. researchgate.net Research has focused on developing various nanocarriers, including dextrin-based nanohydrogels and chitosan (B1678972) microspheres, to optimize the delivery of this compound for specific applications, such as topical treatments. mdpi.combenthamopen.com
Dextrin-Based Nanohydrogels for Topical Delivery
Novel swellable dextrin-based nanohydrogels have been developed for the topical delivery of this compound. mdpi.comnih.gov These nanocarriers are particularly promising due to their biocompatibility, biodegradability, and the relative simplicity and cost-effectiveness of their synthesis. researchgate.net The nanohydrogels are formulated from cross-linked polymers using either β-cyclodextrin or Linecaps® (a pea starch derivative) as building blocks, which are then formed into aqueous nanosuspensions to incorporate the drug. mdpi.comnih.gov This approach aims to create a system capable of sustained and controlled drug release, which is beneficial for treating topical infections. mdpi.comnih.gov
The formulation of this compound-loaded nanohydrogels involves using pyromellitic dianhydride as a cross-linking agent with either β-cyclodextrin (β-CD) or Linecaps® (LC) to form the polymer matrix. mdpi.com this compound is then loaded into these dextrin-based nanohydrogels. mdpi.comnih.gov
The characterization of both unloaded (blank) and this compound (RK)-loaded nanohydrogels is crucial to determine their physical properties. Key parameters evaluated include particle size, polydispersity index (PDI), and zeta potential, which indicates the surface charge. Studies show that the average particle size for both β-CD and LC-based nanohydrogels, whether blank or drug-loaded, is approximately 200 nm, with a narrow size distribution (PDI < 0.1). mdpi.comresearchgate.net The incorporation of this compound did not significantly alter these values. researchgate.net The nanohydrogels exhibit a negative surface charge. mdpi.comnih.govresearchgate.net
Table 1: Physicochemical Characterization of Dextrin-Based Nanohydrogels
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) |
|---|---|---|---|---|
| β-CD PYRO (Blank) | 195.3 ± 1.2 | 0.08 ± 0.01 | -25.4 ± 0.9 | N/A |
| LC PYRO (Blank) | 201.5 ± 0.9 | 0.09 ± 0.02 | -23.1 ± 1.1 | N/A |
| RK-loaded β-CD PYRO | 198.7 ± 1.5 | 0.09 ± 0.01 | -22.3 ± 0.8 | 9.8 ± 0.5 |
| RK-loaded LC PYRO | 205.4 ± 1.1 | 0.07 ± 0.03 | -20.9 ± 0.7 | 10.2 ± 0.3 |
Data sourced from a 2022 study on dextrin-based nanohydrogels for this compound delivery. mdpi.com
A significant advantage of encapsulating this compound in dextrin-based nanohydrogels is the achievement of a controlled and sustained release profile. mdpi.comnih.gov In vitro release studies comparing the free drug to the nanohydrogel-loaded drug demonstrate that the nanocarriers successfully prolong the release over time. mdpi.com This slow release is attributed to the gradual diffusion of the drug from within the swollen polymer matrix of the nanohydrogel. mdpi.com The release kinetics indicate that the drug was effectively loaded within the polymer matrix rather than being weakly adsorbed on the surface, as no initial burst effect was observed. uio.no
The release of this compound from dextrin-based nanohydrogels exhibits pH-dependent behavior. mdpi.com this compound's solubility increases as the pH decreases due to its gradual protonation. globalauthorid.com Release kinetics were tested at pH 7.4 and pH 5.5, the latter chosen to simulate the pH of the skin's surface. mdpi.com Interestingly, the release rate was found to be faster at the skin pH of 5.5 compared to pH 7.4. mdpi.com At pH 7.4, this compound is not protonated, making it more lipophilic with lower water solubility, which slows its release. mdpi.com This pH-responsive characteristic, combined with the high swelling degree of the nanogels, contributes to a sustained and controlled release at skin pH levels. mdpi.comnih.gov
Table 2: Cumulative Release of this compound from Nanohydrogels at Different pH Values after 28 Hours
| Formulation | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 7.4 (%) |
|---|---|---|
| RK-loaded β-CD PYRO | 7.6 | < 2.0 |
| RK-loaded LC PYRO | 5.9 | < 2.0 |
Data from in vitro release studies simulating skin and physiological pH. mdpi.com
Table 3: Mucoadhesion Percentage of Dextrin-Based Nanohydrogels
| Formulation | Mucoadhesion (%) |
|---|---|
| β-CD PYRO (Blank) | 85.41 ± 2.3 |
| LC PYRO (Blank) | 82.11 ± 1.9 |
| RK-loaded β-CD PYRO | 76.93 ± 2.1 |
| RK-loaded LC PYRO | 72.39 ± 1.8 |
Data reflects the percentage of nanohydrogel adhered to a mucosal surface in vitro. mdpi.comresearchgate.net
Chitosan Microspheres for Enhanced Efficacy
Chitosan, a natural and biodegradable polymer, has been utilized to prepare microspheres for the delivery of this compound. benthamopen.combenthamopenarchives.com These microspheres are designed to provide controlled release and improve the drug's efficacy, particularly its antiamoebic activity. benthamopen.combenthamopenarchives.com The microspheres are typically produced using a spray-drying technique. benthamopen.combenthamopenarchives.com
Research has shown that loading this compound into chitosan microspheres significantly improves and prolongs its in vitro activity against pathogens like Acanthamoeba castellanii when compared to the free drug. benthamopen.comnih.gov The polymeric network of the chitosan microspheres also leads to an increased dissolution rate of this compound compared to the raw drug material. benthamopen.combenthamopenarchives.com Further studies have explored the use of new quaternary ammonium (B1175870) chitosan derivatives to create microspheres with potentially better characteristics, such as solubility and mucoadhesiveness, compared to those made with chitosan alone. nih.gov These enhanced properties make chitosan-based microspheres suitable candidates for ocular or nasal administration routes. nih.gov
Table 4: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| β-cyclodextrin |
| Pyromellitic dianhydride |
| Chitosan |
| Linecaps® |
Cyclodextrin-Based Nanosponges
Another advanced delivery system for this compound involves the use of dextrin-based nanohydrogels, also known as nanosponges. mdpi.comnih.gov These are hyper-crosslinked polymers that form a three-dimensional network capable of encapsulating drug molecules. mdpi.combeilstein-journals.org For this compound, nanohydrogels have been prepared using building blocks such as β-cyclodextrin (β-CD) and Linecaps® (a type of linear dextrin). mdpi.comnih.gov Pyromellitic dianhydride was used as a cross-linking agent to synthesize the nanosponge structure. mdpi.com
This approach yields swellable nanohydrogels with a high degree of mucoadhesion. mdpi.comnih.gov this compound was successfully loaded into these nanohydrogels, resulting in nanoparticles with an average size of around 200 nm and a negative surface charge. mdpi.comnih.gov The presence of cyclodextrin (B1172386) units within the polymer network creates hydrophobic cavities and hydrophilic nanochannels that facilitate the incorporation of hydrophobic drugs like this compound. mdpi.com
The resulting formulations are promising for topical delivery, as they provide sustained and controlled release of the drug. mdpi.comnih.gov The release kinetics can be modulated, which is a desirable feature for improving drug bioavailability and effectiveness. mdpi.com
Strategies to Overcome Challenges in Aqueous Solubility and Bioavailability
A primary challenge with macrolide antibiotics like this compound is their poor aqueous solubility, which can limit oral bioavailability and therapeutic efficacy. mdpi.comresearchgate.netnih.gov this compound is noted to be more hydrophobic than other macrolides. mdpi.com Its solubility in a phosphate (B84403) buffer at pH 6.5 has been measured at 792.31 mg/L. benthamopen.com For poorly soluble drugs, the dissolution rate often becomes the rate-limiting step for absorption. researchgate.netnih.gov
Advanced drug delivery systems are a key strategy to overcome these limitations. nih.govijpsjournal.com
Microsphere Encapsulation : As demonstrated with chitosan microspheres, encapsulating this compound within a polymeric matrix can increase its dissolution rate compared to the raw drug material. benthamopen.comscispace.com This enhancement of dissolution can potentially improve bioavailability.
Cyclodextrin-Based Nanosponges : Nanosponges are particularly effective for improving the solubility of poorly water-soluble molecules. beilstein-journals.org By encapsulating this compound within the nanosponge structure, the system can enhance its solubility and provide sustained release, which is a desired property for improving bioavailability and effectiveness. mdpi.com
Particle Size Reduction : Generally, for poorly soluble drugs, reducing particle size to the micro or nano scale increases the surface area available for dissolution, which can enhance solubility and bioavailability. nih.govdcatvci.org The formulation of this compound into nanocarriers like nanosponges, with particle sizes around 200 nm, aligns with this strategy. mdpi.com
These formulation approaches aim to improve the pharmacokinetic properties of the drug, ensuring that it can be absorbed more effectively. mdpi.comijpsjournal.com
Impact of Novel Delivery Systems on Pharmacokinetics and Efficacy
Novel delivery systems fundamentally alter the pharmacokinetic profile of a drug, which in turn impacts its efficacy. nih.govinteresjournals.org For this compound, the transition from conventional administration to advanced systems like microspheres and nanosponges offers significant therapeutic advantages. nih.govmdpi.com
Furthermore, drug carriers like nanosponges and nanohydrogels can improve the drug's bioavailability. mdpi.com By improving the solubility and dissolution of this compound, these systems can lead to better absorption and higher drug concentration at the site of action. mdpi.comnih.gov This enhanced bioavailability can lead to improved therapeutic outcomes. mdpi.cominteresjournals.org The use of such systems may also increase the stability of the encapsulated drug. mdpi.comnih.gov Ultimately, the vehiculation of this compound in these novel carriers has been suggested to hold important therapeutic applications, potentially increasing its antimicrobial activity not just through improved stability and bioavailability, but also potentially through combinatorial effects with the carrier itself. mdpi.com
Analytical and Bioanalytical Methodologies for Rokitamycin Research
Sample Preparation and Extraction Procedures from Biological Matrices
Tissue Drug Extraction Methodologies (e.g., Lung, Bone)
Comparison of Extraction Principles (Ion-Pairing, Dissolution, Deproteinization)
Research into the extraction of rokitamycin from tissues, such as lungs, has involved comparing different extraction principles, including ion-pairing, dissolution, and deproteinization. nih.govfishersci.com Six distinct procedures based on these principles were evaluated for their performance, specifically focusing on mean recovery and reproducibility. nih.govfishersci.com
A key finding from these comparative studies indicated that deproteinization was essential for achieving the highest recovery of this compound. nih.govfishersci.com However, the selection of the deproteinizing agent required careful consideration to ensure optimal results. nih.govfishersci.com This highlights the matrix-dependent nature of extraction efficiency for this compound.
Table 1: Comparison of Extraction Principles for this compound from Tissues
| Extraction Principle | Key Findings for this compound Extraction |
| Ion-Pairing | Evaluated for performance. nih.govfishersci.com |
| Dissolution | Evaluated for performance. nih.govfishersci.com |
| Deproteinization | Necessary for highest recovery; agent selection is crucial. nih.govfishersci.com |
Optimization of Grinding Procedures
The preparation of tissue samples for this compound extraction also involves optimizing grinding procedures to ensure efficient release of the compound. For the extraction of this compound from bone, three primary grinding methods were compared: pulverization using a magnetic stirring bar in a liquid nitrogen bath, slicing the tissue into small pieces, and crushing with a pestle and mortar. nih.govfishersci.comnih.gov
Among these methods, pulverization by a magnetic stirring bar in a liquid nitrogen bath was identified as the most efficient. nih.govfishersci.comnih.gov This method resulted in a finer powder and consequently led to higher recovery rates of this compound during the extraction process. nih.govfishersci.comnih.gov
Table 2: Optimization of Grinding Procedures for this compound from Bone
| Grinding Procedure | Efficiency/Recovery Impact |
| Magnetic stirring bar in liquid nitrogen bath | Most efficient; resulted in finer powder and higher recovery. nih.govfishersci.comnih.gov |
| Slicing into small pieces | Less efficient compared to magnetic stirring bar. nih.govfishersci.com |
| Crushing with pestle and mortar | Less efficient compared to magnetic stirring bar. nih.govfishersci.com |
Evaluation of Binding Protein Effects on Recovery
The presence of binding proteins in the extraction mixture can significantly influence the recovery of drugs from biological matrices. For this compound, the effects of common binding proteins such as albumin and alpha 1-acid glycoprotein (B1211001) were investigated. nih.govfishersci.com
Studies revealed that these binding proteins either had no discernible effect on this compound recovery or, in some instances, led to a decrease in recovery. nih.govfishersci.com Furthermore, it was observed that the recovery of this compound from bone tissue was generally lower compared to its recovery from lung tissue. nih.govfishersci.com The binding of this compound to cellular components in the post-extraction pellet was found to be relatively low, accounting for only 3% in lung tissue and 9% in bone tissue. nih.govfishersci.com These findings underscore the importance of accounting for protein binding during method development to ensure accurate quantification.
Biofluid Sample Preparation
Biofluid sample preparation is a critical step in the analytical workflow for this compound, ensuring that the analyte is isolated from the complex matrix in a suitable form for analysis. Common techniques employed for biofluid sample preparation include direct injection, dilution, protein precipitation, and solid-phase extraction (SPE). wikidata.org
Protein precipitation is a frequently used sample extraction procedure for antibiotics in biological samples due to its effectiveness in removing interfering proteins. nih.gov For biofluids with high protein content, such as plasma, direct injection or simple dilution may not be appropriate due to the risk of clogging analytical columns. In such cases, methods like protein precipitation or solid-phase extraction are often preferred to clean up the sample matrix. wikidata.org
For the quantitative determination of this compound, an HPLC-UV method involved preparing stock solutions by dissolving this compound in acetonitrile (B52724), followed by dilution with the mobile phase to create calibration standards. fishersci.be The mobile phase typically consists of a mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) solution (e.g., 0.05 M, pH 7.0), with UV detection commonly set at 230 nm. fishersci.be
Validation of Analytical Methods for Accuracy, Precision, and Recovery
Validation of analytical methods is paramount to ensure their reliability and suitability for their intended purpose. Key parameters for validation include accuracy, precision, and recovery, as emphasized by guidelines from regulatory bodies such as ICH and FDA. guidetopharmacology.orgwikipedia.orgfishersci.cafishersci.fifishersci.ca
Accuracy refers to the closeness of agreement between the measured value and the accepted true value. guidetopharmacology.orgfishersci.ca It is typically assessed by determining the percent recovery of known amounts of analyte added to a sample matrix. guidetopharmacology.orgfishersci.cafishersci.fi A minimum of nine determinations across at least three concentration levels covering the specified analytical range is generally recommended for accuracy assessment. guidetopharmacology.orgfishersci.fi
Precision expresses the closeness of agreement among a series of measurements obtained from multiple replicates of the same homogeneous sample under defined conditions. guidetopharmacology.orgwikipedia.orgfishersci.ca Precision can be evaluated at three levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variation), and reproducibility (inter-laboratory variation). guidetopharmacology.orgfishersci.ca
Recovery quantifies the efficiency of the extraction procedure, representing the percentage of the analyte (drug, metabolite, or internal standard) initially present in the specimen that is successfully isolated and reaches the end of the analytical procedure. wikipedia.orgfishersci.ca For antibiotics in various biological matrices (e.g., urine, serum, cerebrospinal fluid, bronchial aspirations), recovery results typically fall within the range of 70-120%, with interday precision generally below 25%. nih.gov
For this compound, an HPLC-UV method demonstrated linearity in the concentration range of 0.25 mg/L to 70 mg/L, with a regression coefficient (R2) of 0.999, indicating a strong linear relationship between concentration and detector response within this range. fishersci.no
Structure Activity Relationship Sar and Structural Modification Research
Influence of 16-Membered Ring Macrolide Structure on Biological Activity
The 16-membered lactone ring of Rokitamycin is a defining feature that significantly shapes its biological activity, particularly in the context of bacterial resistance. Unlike their 14- and 15-membered counterparts, such as erythromycin (B1671065) and azithromycin (B1666446), 16-membered macrolides like this compound exhibit a distinct advantage against certain resistant strains. frontiersin.orgnih.govmdpi.com This is most evident in their activity against bacteria harboring inducible erm genes, which confer resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype). mdpi.comnih.gov
The mechanism of inducible resistance involves the methylation of adenine (B156593) at position A2058 in the 23S rRNA of the 50S ribosomal subunit, a modification that prevents macrolide binding. frontiersin.org The expression of the erm gene, which codes for the methylase enzyme, is induced by the presence of 14- and 15-membered macrolides. mdpi.com However, the structural conformation of 16-membered macrolides like this compound does not effectively trigger the induction of this resistance mechanism. europa.eu Consequently, this compound remains active against strains that exhibit inducible resistance to erythromycin. nih.govfrontiersin.org
Furthermore, the larger ring size of 16-membered macrolides can contribute to better gastrointestinal tolerance compared to some 14-membered macrolides. frontiersin.org
Impact of Specific Structural Moieties on Ribosomal Binding Cohesiveness
This compound's antibacterial action stems from its ability to inhibit protein synthesis by binding to the 50S subunit of the bacterial ribosome. nih.govnih.gov The cohesiveness of this binding is a critical determinant of its potency and is attributed to the interplay of several structural moieties. This compound is characterized by a more cohesive ribosomal binding and a slower release compared to other macrolides. nih.gov
A crucial component for the interaction of macrolides with the ribosome is the desosamine (B1220255) sugar attached at the C5 position of the lactone ring. frontiersin.org In the case of this compound, which is a leucomycin (B7888351) derivative, this is a mycaminose sugar. This amino sugar forms key hydrogen bonds with specific nucleotides in the 23S rRNA, most notably with adenine residues A2058 and A2059, anchoring the antibiotic within its binding pocket in the nascent peptide exit tunnel. frontiersin.orgmdpi.com
The 16-membered macrolactone ring itself allows for a different binding orientation compared to 14-membered macrolides. This alternative conformation can be advantageous in overcoming certain resistance mechanisms, such as mutations at A2058, by avoiding steric hindrance. researchgate.net Some 16-membered macrolides also possess an extended mycaminose-mycarose disaccharide side chain that can protrude towards the peptidyl transferase center, providing an additional layer of inhibition. nih.gov
The modification of leucomycin A5 to create this compound involves the addition of a 3"-O-propionyl group . This acylation at the 3"-hydroxyl group has been shown to significantly enhance antibacterial potency. asm.org
Relationship between Structure and Bacterial Uptake Mechanisms
The ability of an antibiotic to reach its intracellular target is paramount to its efficacy. This compound is noted for its enhanced bacterial uptake, a characteristic linked to its increased hydrophobicity compared to other macrolides. nih.govasm.org
The accumulation of macrolides in bacteria such as Bacteroides fragilis has been shown to correlate with their hydrophobicity, with this compound demonstrating greater accumulation than erythromycin and josamycin (B1673084). asm.org This increased lipophilicity facilitates the passage of the molecule across the bacterial cell membrane. The interaction between a molecule's hydrophobic regions and the lipid bilayer of the cell membrane is a key driver for its partitioning into the cell. frontiersin.orgmdpi.comnih.govmdpi.com
The precise mechanism involves an initial electrostatic attraction between the molecule and the bacterial membrane, followed by hydrophobic interactions that allow the molecule to insert into and traverse the membrane. frontiersin.org The greater hydrophobicity of this compound enhances this second step, leading to higher intracellular concentrations and, consequently, more effective inhibition of protein synthesis.
Rational Design of this compound Derivatives for Improved Efficacy or Resistance Profiles
The development of antibiotic resistance necessitates the continuous search for new and improved therapeutic agents. Rational drug design, which involves the targeted modification of a lead compound to enhance its properties, is a key strategy in this endeavor. nih.govweizmann.ac.il this compound itself is a product of such a process, being a semi-synthetic derivative of the natural product leucomycin A5. asm.org
The key modification in this compound is the 3"-O-acylation with a propionyl group, which was found to increase its in vitro antibacterial activity. asm.org This success has spurred further research into other derivatives. The overarching goal of these modifications is often to broaden the antibacterial spectrum, improve efficacy against resistant strains, or enhance pharmacokinetic properties.
General strategies for the rational design of macrolide derivatives include:
Modification of the lactone ring: Introducing different functional groups at various positions can alter the molecule's conformation and interaction with the ribosome.
Alteration of sugar moieties: Changes to the desosamine or other sugar groups can affect ribosomal binding and bacterial uptake.
Acylation of hydroxyl groups: As demonstrated with this compound, acylation can significantly improve antibacterial potency. asm.org
While specific examples of further rationally designed this compound derivatives are not extensively detailed in publicly available literature, the principles of macrolide modification continue to be applied. For instance, the development of ketolides, which involves replacing the cladinose (B132029) sugar at C3 with a keto group, represents a successful strategy to overcome resistance. nih.gov Similar principles could be applied to the this compound scaffold to generate novel compounds with enhanced therapeutic profiles. The synthesis of new chitosan (B1678972) derivatives for the preparation of this compound-loaded microspheres has also been explored to improve drug delivery.
Comparative Pharmacology and Microbiology of Rokitamycin
Comparison with Other Macrolide Antibiotics
The structural differences between Rokitamycin and other macrolides, particularly those with 14- and 15-membered rings, as well as other 16-membered ring compounds, are foundational to their varying mechanisms of action and clinical utility.
Erythromycin (B1671065) and Clarithromycin (B1669154)
This compound's in vitro activity against key respiratory pathogens shows both similarities and differences when compared to the 14-membered macrolides, erythromycin and clarithromycin. Against streptococci and Streptococcus pneumoniae, this compound's activity is generally comparable to that of other macrolides, inhibiting most of these organisms at concentrations ranging from less than 0.03 to 0.5 µg/mL. nih.gov Notably, this compound has been reported as the most active macrolide against Staphylococcus aureus, with a Minimum Inhibitory Concentration for 90% of isolates (MIC90) of 1 µg/mL. nih.gov
In contrast, clarithromycin is often more active against Streptococcus pyogenes and pneumococci. nih.gov Against Haemophilus influenzae, this compound is less active than erythromycin. nih.gov However, for Legionella pneumophila, this compound's activity is comparable to that of clarithromycin. nih.gov
14-Membered and 15-Membered Ring Macrolides
When broadened to include the 15-membered azalide, azithromycin (B1666446), further distinctions emerge. Generally, 14-membered macrolides like erythromycin and clarithromycin demonstrate greater activity against streptococci than 15-membered or 16-membered macrolides. nih.gov Azithromycin, however, typically shows superior activity against H. influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae. nih.govnih.govnih.gov
Against Borrelia burgdorferi, the causative agent of Lyme disease, this compound has a lower MIC50 (the minimum inhibitory concentration for 50% of isolates) than erythromycin, but a similar MIC50 to clarithromycin and azithromycin. nih.gov
Other 16-Membered Ring Macrolides (e.g., Miocamycin)
Within the 16-membered ring macrolide class, this compound's activity is often compared to compounds like miocamycin. Both have similar antibacterial spectrums. nih.gov For instance, against Legionella pneumophila, both miocamycin and this compound are highly effective. nih.gov
Differences in Antimicrobial Spectrum and Potency
The antimicrobial spectrum of this compound is characterized by its potent activity against Gram-positive cocci and atypical pathogens. Its potency against specific bacteria can be compared with other macrolides using MIC data, which represents the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism.
This compound has demonstrated comparable in vitro activity to other available 14-membered macrolides against streptococci and Streptococcus pneumoniae. nih.gov It stands out, however, for its superior activity against Staphylococcus aureus. nih.gov Against some Gram-negative organisms, its activity varies. For example, it is less active against Haemophilus influenzae than erythromycin but shows comparable activity against Moraxella catarrhalis. nih.gov
| Organism | This compound (MIC90, µg/mL) | Erythromycin (MIC90, µg/mL) | Clarithromycin (MIC90, µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | 1 | >128 (resistant strains) | >128 (resistant strains) | nih.govnih.gov |
| Streptococcus pneumoniae | 0.5 | ≤0.125 (susceptible strains) | ≤0.125 (susceptible strains) | nih.govnih.gov |
| Streptococcus pyogenes | N/A | <0.5 | <0.5 | scispace.com |
| Haemophilus influenzae | Less active than Erythromycin | N/A | N/A | nih.gov |
Distinct Resistance Mechanisms and Cross-Resistance Patterns
A key feature of this compound is its activity against certain erythromycin-resistant strains of bacteria. Macrolide resistance is primarily mediated by two mechanisms: target site modification, often by erm (erythromycin ribosome methylase) genes, and active drug efflux, commonly by mef (macrolide efflux) genes. scirp.orgmjima.org
The erm genes encode methylases that alter the ribosomal binding site of macrolides, leading to cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype). nih.gov This resistance can be either inducible or constitutive. This compound, like other 16-membered macrolides, is a poor inducer of methylase synthesis. nih.gov Consequently, it often remains active against strains with inducible MLSB resistance, where the resistance mechanism is only activated in the presence of a strong inducer like erythromycin. nih.govnih.gov However, against strains with constitutive MLSB resistance, where the methylase is always produced, this compound is inactive. nih.govnih.gov
The mef genes encode an efflux pump that removes the antibiotic from the bacterial cell. This compound can be effective against some strains harboring efflux pumps. nih.gov The ability of this compound to differentiate between these resistance mechanisms makes it a useful tool in laboratory settings to characterize the phenotype of erythromycin-resistant pneumococci. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Immunomodulatory Properties
Beyond their direct antimicrobial actions, macrolide antibiotics are recognized for their ability to modulate the immune system. mdpi.com This immunomodulatory activity is a burgeoning area of research for rokitamycin. Studies have shown that macrolides can influence various immune cells and their functions. For instance, some macrolides have been observed to affect neutrophil phagocytosis and migration, as well as the production of inflammatory cytokines. mdpi.comoup.com Specifically, erythromycin (B1671065) A derivatives have demonstrated a direct inhibitory effect on the production of oxidants by phagocytes in vitro. oup.com
The anti-inflammatory effects of macrolides are thought to stem from their interference with intracellular signaling pathways, leading to reduced release of pro-inflammatory cytokines and inflammatory enzymes. mdpi.com While some macrolides like erythromycin have been more extensively studied for these properties, there is a growing interest in understanding the specific immunomodulatory profile of this compound. oup.comup.ac.za Research in this area aims to determine how this compound can be utilized in conditions characterized by excessive inflammation, potentially offering a dual therapeutic benefit of antimicrobial action and inflammation control. oup.com It is known that short-term administration of some macrolides may enhance the immune response, while long-term use could lead to immunosuppression, a dichotomy that requires further investigation for this compound. oup.com
Development of Novel Therapeutic Combinations
The development of antibiotic resistance is a significant global health challenge, prompting research into novel therapeutic strategies, including drug combinations. This compound is being investigated in combination with other antimicrobial and non-antimicrobial agents to enhance its efficacy and overcome resistance.
One area of interest is its use against Helicobacter pylori. Studies have suggested that this compound's rapid killing kinetics against H. pylori make it a candidate for inclusion in combination therapies for eradicating this pathogen. nih.gov Another study demonstrated that this compound, when combined with chlorpromazine (B137089) or amphotericin B, exhibited enhanced activity against Acanthamoeba castellanii in vitro. nih.gov This suggests a potential for synergistic or additive effects that could be exploited for therapeutic benefit.
Furthermore, the potential for drug-drug interactions necessitates careful consideration when developing combination therapies. In-vitro studies using rat liver microsomes have shown that this compound's metabolism can be influenced by other drugs. For example, its metabolism was inhibited by terfenadine (B1681261) and activated by chlorpheniramine (B86927) and theophylline. nih.gov Conversely, this compound and its metabolites were found to be weak inhibitors of CYP3A-catalyzed reactions, suggesting a lower potential for certain types of drug interactions compared to other macrolides. nih.gov However, the possibility of clinically significant interactions in humans, particularly with drugs metabolized by CYP3A, cannot be dismissed without further investigation. nih.govdrugbank.com
The following table summarizes some of the investigated therapeutic combinations involving this compound.
| Combination Agent | Target Organism/Condition | Observed Effect |
| Chlorpromazine | Acanthamoeba castellanii | Enhanced antiamoebic activity nih.gov |
| Amphotericin B | Acanthamoeba castellanii | Enhanced antiamoebic activity nih.gov |
| Amoxicillin (B794), Clarithromycin (B1669154), Erythromycin | Helicobacter pylori | Comparative studies on inhibitory and bactericidal activity nih.gov |
Application in "One Health" Contexts (e.g., Veterinary Medicine)
The "One Health" concept, which recognizes the interconnectedness of human, animal, and environmental health, is increasingly important in the management of infectious diseases and antimicrobial resistance. nih.govnih.gov The use of antimicrobials in veterinary medicine is a key focus within this framework due to the potential for cross-species transmission of resistant bacteria. europa.eunih.gov
This compound is listed as a macrolide antibiotic, a class considered critically important for human medicine by the World Health Organization. europa.euwho.int While some macrolides like tylosin (B1662201) and tilmicosin (B555) are approved for veterinary use, this compound's use appears to be primarily in human medicine. europa.euscispace.com The regulation and monitoring of antimicrobial use in food-producing animals are crucial to mitigate the development of resistance that could impact human health. nih.gov
The application of the One Health approach involves surveillance of antimicrobial resistance across different sectors. nih.gov This includes monitoring for the presence of antibiotic-resistant bacteria and resistance genes in animals, which can inform policies on antimicrobial use. nih.gov Future research in this area could involve assessing the prevalence of this compound resistance in animal populations, even if it is not directly used in veterinary medicine, to understand the potential for co-selection of resistance with other macrolides that are used.
Advanced 'Omics' Approaches in this compound Research
The advent of 'omics' technologies has revolutionized biomedical research, offering powerful tools to investigate the complex interactions between drugs, pathogens, and hosts at a molecular level. frontiersin.org These approaches are being increasingly applied to this compound research to gain deeper insights into its mechanisms of action, resistance, and metabolic fate.
Proteomics for Target Identification and Resistance Mechanisms
Proteomics, the large-scale study of proteins, is a valuable tool for identifying drug targets and understanding the molecular basis of antibiotic resistance. nih.gov By analyzing changes in the bacterial proteome in response to this compound treatment, researchers can identify the proteins and pathways that are affected by the drug. nih.govresearchgate.net This can help to confirm its primary target—the bacterial ribosome—and potentially uncover novel, off-target effects.
Furthermore, proteomics can be used to investigate the mechanisms by which bacteria develop resistance to this compound. frontiersin.org This could involve identifying changes in the expression of efflux pumps, drug-modifying enzymes, or alterations in the ribosomal proteins that prevent drug binding. nih.gov Quantitative proteomics techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allow for precise measurement of protein abundance changes, providing a detailed picture of the bacterial response to the antibiotic. mdpi.com
Metabolomics for Elucidating Metabolic Pathways and Drug Interactions
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. creative-proteomics.com This approach can be used to understand how this compound affects bacterial metabolism and to elucidate the pathways involved in its own metabolism. creative-proteomics.commdpi.com An in-vitro study using rat liver microsomes identified the formation of leucomycin (B7888351) A7 as a major metabolic pathway for this compound, catalyzed primarily by an esterase rather than cytochrome P-450 enzymes. nih.gov
Metabolomics can also be instrumental in predicting and understanding drug-drug interactions. nih.gov By profiling the metabolic changes induced by this compound alone and in combination with other drugs, researchers can identify potential synergistic or antagonistic interactions at the metabolic level. creative-proteomics.comnih.gov This information is crucial for the rational design of combination therapies. nih.gov
Genomics for Resistance Gene Surveillance
Genomics, particularly whole-genome sequencing (WGS), has become an indispensable tool for the surveillance of antimicrobial resistance. nih.govfrontiersin.org By sequencing the genomes of this compound-resistant bacterial isolates, scientists can identify the specific genes and mutations responsible for conferring resistance. crcsaafe.com.au This information is critical for tracking the spread of resistance and for understanding the genetic elements, such as plasmids and transposons, that facilitate the horizontal transfer of resistance genes between bacteria. crcsaafe.com.aumdpi.com
Genomic surveillance within a "One Health" framework allows for the monitoring of resistance genes in human, animal, and environmental reservoirs. crcsaafe.com.au This integrated approach is essential for developing effective strategies to combat the global threat of antimicrobial resistance. birmingham.ac.uk The use of long-read sequencing technologies further enhances the ability to characterize the genomic context of resistance genes, providing a more complete picture of how resistance emerges and spreads. nih.gov
Repurposing and New Indications for this compound
Beyond its established role as an antimicrobial agent, this compound is the subject of ongoing research to explore its therapeutic potential in other areas. This repurposing effort is largely centered on its non-antibiotic properties, including immunomodulatory, anti-inflammatory, and anti-cancer effects, as well as its activity against non-bacterial pathogens.
Immunomodulatory and Anti-inflammatory Properties
Macrolide antibiotics, including the 16-membered ring structure of this compound, are known to possess immunomodulatory and anti-inflammatory capabilities separate from their primary antibacterial function. oup.comnih.gov Research has shown that macrolides can influence various inflammatory processes, such as the migration of neutrophils, the oxidative burst in phagocytes, and the production of cytokines. nih.govpsu.edu
Studies have demonstrated that this compound, along with other macrolides like erythromycin, josamycin (B1673084), and roxithromycin (B50055), can decrease polymorphonuclear (PMN) chemotaxis, which is the movement of neutrophils to a site of inflammation. oup.compsu.edu This effect on neutrophil function is a key aspect of its anti-inflammatory potential. oup.com Some research suggests that 14- and 15-membered macrolides may have stronger anti-inflammatory effects than 16-membered macrolides like this compound in certain experimental models. researchgate.net However, other studies highlight the anti-inflammatory properties of the 16-membered group. ekb.eg These effects are linked to the ability of macrolides to accumulate in mammalian cells and modulate the host's immune response. nih.govnih.gov
Antiprotozoal Activity
Emerging research has identified this compound's effectiveness against certain protozoan parasites, particularly Acanthamoeba castellanii, a causative agent of severe eye infections (Acanthamoeba keratitis). researchgate.netnih.gov In vitro studies have demonstrated that this compound inhibits the growth of Acanthamoeba trophozoites in a dose- and time-dependent manner. researchgate.net It exhibits trophistatic (inhibiting growth) activity at lower concentrations and both trophicidal (killing the organism) and cysticidal (killing the dormant cyst form) effects at higher concentrations. researchgate.net The combination of this compound with other agents, such as chlorpromazine, has shown a synergistic effect, enhancing its antiamoebic potential and inhibiting the transformation of cysts into active trophozoites. researchgate.netnih.gov This suggests a promising new indication for this compound in treating these challenging infections. nih.govmdpi.com
Anti-cancer Research
A novel area of investigation is the potential application of macrolides in oncology. acs.orgnih.gov Specific research has focused on this compound's ability to induce apoptosis, or programmed cell death, in cancer cells. One study found that among 13 different macrolides, this compound was particularly effective at inducing cell death in human T-cell leukemia Jurkat cells. jst.go.jp The mechanism involves the induction of DNA fragmentation and caspase activation, which are characteristic hallmarks of apoptosis. This action was linked to a mitochondrial defect, suggesting that this compound can directly target the mitochondria of leukemia cells to trigger cell death. jst.go.jp These findings open a new avenue for repurposing this compound as a potential anti-cancer agent, though this research is still in its early stages. acs.orgjst.go.jp
Table 1: Investigated Non-Antibiotic Applications of this compound
| Research Area | Findings | Mechanism of Action | Referenced Strains/Cells |
|---|---|---|---|
| Anti-inflammatory | Decreased polymorphonuclear (PMN) chemotaxis. oup.compsu.edu | Modulation of neutrophil migration and function. oup.comnih.gov | Human PMNs |
| Antiprotozoal | Inhibits growth of trophozoites; cysticidal at higher concentrations. researchgate.net Synergistic effect when combined with chlorpromazine. researchgate.netnih.gov | Trophistatic, trophicidal, and cysticidal activities. researchgate.net | Acanthamoeba castellanii |
| Anti-cancer | Induces apoptosis in leukemia cells. jst.go.jp | Triggers a mitochondrial defect and caspase-dependent apoptosis. jst.go.jp | Human T-cell leukemia Jurkat cells |
Addressing Global Antimicrobial Resistance through this compound Research
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating research into novel antibiotics and the re-evaluation of existing ones. This compound, as a 16-membered ring macrolide, exhibits unique properties that make it a valuable agent in the fight against resistant bacteria, particularly strains resistant to more common 14- and 15-membered macrolides. nih.govtandfonline.com
Activity Against Resistant Strains
A key advantage of this compound is its activity against specific phenotypes of macrolide-resistant bacteria. nih.govtandfonline.com Macrolide resistance in Gram-positive cocci is often mediated by two primary mechanisms: target site modification by erm genes, which can confer resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype), and active drug efflux mediated by mef genes. nih.gov
This compound has been shown to be effective against strains with inducible MLSB resistance and those possessing the mef(A) efflux gene. nih.gov This is significant because strains resistant to erythromycin (a 14-membered macrolide) due to these mechanisms may remain susceptible to this compound. nih.govtandfonline.com For example, studies have shown that this compound can inhibit macrolide-resistant staphylococci and streptococci where the resistance is inducible, but not when it is constitutive (always expressed). nih.govnih.gov This differential activity means that resistance to erythromycin or clarithromycin does not automatically predict resistance to this compound, highlighting the importance of phenotype testing in clinical settings. nih.govtandfonline.com
Unique Structural and Binding Properties
The efficacy of this compound against certain resistant strains is attributed to its distinct chemical structure and interaction with the bacterial ribosome. mdpi.comnih.gov As a 16-membered ring macrolide, it differs from the 14-membered (e.g., erythromycin, clarithromycin) and 15-membered (e.g., azithromycin) agents. nih.gov this compound is characterized by:
Greater Hydrophobicity : Facilitating better bacterial uptake. mdpi.comnih.gov
More Cohesive Ribosomal Binding : It binds more tightly to the 50S ribosomal subunit of susceptible bacteria. mdpi.comnih.govjst.go.jp This strong binding can overcome some resistance mechanisms and contributes to its bactericidal activity against certain strains like streptococci and staphylococci. nih.govjst.go.jp
Longer Post-Antibiotic Effect (PAE) : this compound suppresses bacterial growth for a longer period even after the drug concentration falls below the minimum inhibitory concentration (MIC). mdpi.comnih.gov
Research indicates that this compound appears to be a weak inducer of resistance compared to 14-membered ring macrolides. nih.gov Its superior activity compared to other 16-membered macrolides like spiramycin (B21755) and josamycin has been noted, particularly against Gram-positive cocci. nih.gov While it is categorized in the "Watch" group by the WHO AWaRe classification, indicating a need for careful stewardship, its unique profile offers a therapeutic option for infections caused by specific types of erythromycin-resistant pathogens. essentialmeds.org
Table 2: Comparative In Vitro Activity of this compound Against Key Pathogens
| Bacterial Species | This compound Activity | Comparison with Other Macrolides |
|---|---|---|
| Staphylococcus aureus | MIC90: 1 µg/mL. nih.gov Active against inducible MLSB resistant strains. nih.gov | More active than other tested macrolides against S. aureus. nih.gov Less cross-resistance observed compared to 14-membered ring macrolides. nih.gov |
| Streptococcus pneumoniae | MICs comparable to other macrolides (0.03-0.5 µg/mL). nih.gov | Resistance patterns can differ significantly from 14- and 15-membered macrolides. nih.govnih.gov |
| Mycoplasma pneumoniae | Highly active, with an MIC90 of 0.007 µg/mL. nih.gov | More active than erythromycin, josamycin, and kitasamycin (B1683686) in the study. nih.gov |
| Haemophilus influenzae | Less active than erythromycin. nih.gov | Generally, macrolides have poorer activity against this species. nih.gov |
Q & A
Q. How should researchers address potential biases in retrospective analyses of this compound’s clinical outcomes?
- Methodological Answer : Apply propensity score matching or multivariable regression to adjust for confounders (e.g., comorbidities, prior treatments). Perform sensitivity analyses to test robustness and pre-register hypotheses to avoid data dredging. Report limitations transparently, including missing data and selection biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
